5,9-Dioxodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34862-10-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5,9-dioxodecanoic acid |
InChI |
InChI=1S/C10H16O4/c1-8(11)4-2-5-9(12)6-3-7-10(13)14/h2-7H2,1H3,(H,13,14) |
InChI Key |
PBMOXPAYHXFPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Analysis of 5,9-Dioxodecanoic Acid
This technical guide provides a detailed examination of the chemical structure, properties, and logical composition of 5,9-Dioxodecanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Identification
This compound is a modified fatty acid characterized by a ten-carbon backbone. The structure is defined by a carboxylic acid group (-COOH) at the first carbon (C1), and two ketone (oxo) functional groups (=O) at the fifth (C5) and ninth (C9) carbon positions. This arrangement of functional groups makes it a dicarbonyl compound and a derivative of decanoic acid.
The systematic IUPAC name, this compound, precisely describes this structure:
-
Decanoic acid: Specifies a ten-carbon aliphatic chain with a carboxylic acid as the primary functional group.
-
5,9-Dioxo: Indicates the presence of two ketone groups, located at the fifth and ninth carbon atoms of the chain, respectively. The numbering of the carbon chain begins at the carboxylic acid carbon.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below. This data is essential for experimental design, including solubility testing, formulation, and analytical characterization.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| SMILES String | CC(=O)CCCC(=O)CCCC(=O)O |
| InChI Key | YWSCNQNVIJMIQJ-UHFFFAOYSA-N |
| CAS Number | 53603-18-2 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents |
Structural Visualization
To better understand the relationship between the compound's name and its chemical structure, the following diagram illustrates the logical breakdown of its constituent parts.
Experimental Considerations
While specific experimental protocols for the synthesis of this compound are not widely published, its structure suggests that it could be synthesized through methods such as the oxidation of corresponding diols (5,9-dihydroxydecanoic acid) or the ozonolysis of an unsaturated precursor like oleic acid, followed by oxidative workup.
Researchers investigating this molecule should consider standard analytical techniques for verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbon backbone and the positions of the protons relative to the functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and ketone (C=O stretch) functional groups.
The workflow for a typical structural verification process is outlined in the diagram below.
Physicochemical Properties of 5,9-Dioxodecanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,9-Dioxodecanoic acid is a dicarbonyl compound containing a carboxylic acid functional group. Its structure suggests potential for diverse chemical reactivity and biological activity, making a thorough understanding of its physicochemical properties essential for its application in research and development. This document provides a summary of the computed physicochemical properties of this compound, alongside generalized experimental protocols for the determination of key characteristics. Due to a lack of available experimental data in peer-reviewed literature, this guide combines computational predictions with established methodologies for similar chemical entities.
Data Presentation: Computed Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound, primarily sourced from its PubChem entry (CID 138029). These values are calculated and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C10H16O4 | PubChem |
| Molecular Weight | 200.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC(=O)CCC(CCCC(=O)O)=O | PubChem |
| InChI | InChI=1S/C10H16O4/c1-7(11)4-2-8(12)5-3-6-9(13)14/h2-6H2,1H3,(H,13,14) | PubChem |
| InChIKey | YZYXWSVFYZJBLG-UHFFFAOYSA-N | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 200.10485899 g/mol | PubChem |
| Monoisotopic Mass | 200.10485899 g/mol | PubChem |
| Topological Polar Surface Area | 71.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 227 | PubChem |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[1][2][3] A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.
Methodology: Distillation
-
Apparatus Setup: A small quantity of the compound is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head. The apparatus is connected to a vacuum source.
-
Heating: The flask is heated gently.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Acid Dissociation Constant (pKa) Determination
The pKa value quantifies the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of base added. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[4][5]
Solubility Determination
Solubility is determined in various solvents to understand the compound's behavior in different environments.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound in that solvent at that temperature.
Mandatory Visualization
The following diagrams illustrate logical workflows and relationships relevant to the physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: Structure-Property Relationships.
Signaling Pathways
A comprehensive search of available scientific literature and databases did not yield any information on the involvement of this compound in specific biological signaling pathways. Further research would be required to investigate its potential biological activities and interactions.
References
Unveiling the Enigmatic Origins of 5,9-Dioxodecanoic Acid: A Technical Guide to its Putative Natural Sources
For Immediate Release
A Deep Dive into the Hypothetical Biosynthesis and Detection of a Novel Dioxo Fatty Acid
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and investigative methodologies surrounding the natural sources of 5,9-Dioxodecanoic acid. While no definitive natural isolation has been reported to date, compelling synthetic evidence points towards its potential role as a biosynthetic precursor to piperidine alkaloids in coniferous trees. This document outlines a theoretical framework for its natural occurrence, detailing hypothetical biosynthetic pathways, and providing robust experimental protocols for its discovery and characterization.
Introduction: The Putative Link to Pine Alkaloids
The investigation into the natural sources of this compound is primarily driven by its proposed role in the biosynthesis of piperidine alkaloids, such as (-)-pinidine, found in certain species of pine (Pinus) and spruce (Picea) trees.[1][2] A key synthetic study successfully utilized this compound as a precursor to construct the pinidine skeleton, leading to the hypothesis that this dioxo fatty acid may be a naturally occurring intermediate in the alkaloid's biosynthetic pathway.[1] This guide explores the potential biogenesis of this compound from common fatty acid precursors and provides a roadmap for its isolation and identification from botanical sources.
Hypothetical Biosynthetic Pathways
The formation of this compound in a biological system is likely to initiate from the oxidative metabolism of a longer-chain unsaturated fatty acid, such as oleic acid or linoleic acid. These pathways are common in plants and microorganisms for the production of various signaling molecules and secondary metabolites.[3][4][5] Two plausible enzymatic routes are proposed:
2.1 Pathway A: Lipoxygenase (LOX) and Subsequent Oxidation Cascade
This pathway commences with the action of a lipoxygenase enzyme on a C18 fatty acid, followed by a series of oxidative and cleavage reactions.
Caption: Hypothetical LOX-mediated pathway for this compound biosynthesis.
2.2 Pathway B: Cytochrome P450 (CYP) Mediated Oxidation
An alternative route involves the direct oxidation of a fatty acid by a cytochrome P450 monooxygenase, leading to the formation of keto functionalities.
Caption: Hypothetical CYP450-mediated pathway for this compound biosynthesis.
Experimental Protocols
The following protocols provide a comprehensive framework for the extraction, detection, and characterization of this compound from plant matrices, with a primary focus on Pinus and Picea species.
3.1 Extraction of Dicarboxylic Acids from Plant Tissue
This protocol is adapted from methods for extracting organic acids from plant tissues.[6]
-
Sample Preparation: Collect fresh needles or bark from the target plant species. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: Suspend the powdered tissue in a 2:1 (v/v) mixture of methanol and chloroform. Homogenize the mixture using a high-speed blender.
-
Phase Separation: Add distilled water to the homogenate to achieve a final solvent ratio of 2:1:0.8 (methanol:chloroform:water). Centrifuge to separate the phases. The upper aqueous-methanolic phase will contain the polar metabolites, including dicarboxylic acids.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the aqueous-methanolic extract through a C18 SPE cartridge to remove non-polar contaminants. Elute the polar fraction with methanol.
-
Derivatization for GC-MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the residue by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.[7]
3.2 Analytical Detection and Quantification
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8]
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of compounds.
-
Ionization Mode: Electron Ionization (EI).
-
Data Analysis: Compare the obtained mass spectrum with spectral libraries (e.g., NIST) and with the spectrum of a synthesized analytical standard of this compound.
3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for the analysis of non-volatile and thermally labile compounds and may not require derivatization.[9][10]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor and product ion transitions specific to this compound.
3.3 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the chemical structure of unknown compounds.[11][12][13][14]
-
Sample Preparation: The purified compound should be dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms. The carboxyl carbons are expected to appear in the 170-185 ppm region.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the final structure.
-
Data Presentation and Quantitative Analysis
While no quantitative data for this compound in natural sources currently exists, researchers should aim to collect the following types of data. The table below provides a template for presenting such findings, with example data from related compounds for illustrative purposes.
| Parameter | Pinus ponderosa (Needles) | Picea abies (Bark) | Method of Analysis | Reference (for similar compounds) |
| Concentration (µg/g fresh weight) | To be determined | To be determined | GC-MS or LC-MS/MS | [15] |
| Relative Abundance (%) | To be determined | To be determined | GC-MS or LC-MS/MS | [16] |
| Seasonal Variation | To be determined | To be determined | Time-course analysis | [17] |
| Tissue Distribution | To be determined | To be determined | Comparative tissue analysis | [17] |
Experimental and Logical Workflow
The following diagram illustrates the overall workflow for the investigation of this compound from natural sources.
Caption: A logical workflow for the discovery and characterization of this compound.
Conclusion and Future Outlook
The existence of this compound in nature remains a tantalizing hypothesis. Its potential role as a key intermediate in the biosynthesis of pharmacologically relevant piperidine alkaloids in conifers presents a compelling case for its investigation. The methodologies outlined in this guide provide a robust framework for researchers to undertake the challenge of isolating and identifying this elusive molecule. Successful identification would not only validate its natural occurrence but also open new avenues for understanding the intricate metabolic networks within these important tree species and could potentially lead to novel drug discovery efforts. Future work should focus on targeted screening of various Pinus and Picea species, followed by isotopic labeling studies to definitively trace the biosynthetic pathway of pinidine and confirm the role of this compound as a true intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic variation of piperidine alkaloids in Pinus ponderosa: a common garden study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 9. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. scribd.com [scribd.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
Technical Guide: A Hypothetical Biosynthesis Pathway for 5,9-Dioxodecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of 5,9-Dioxodecanoic acid is not well-documented in publicly available scientific literature. The following guide presents a scientifically plausible, hypothetical pathway based on known biochemical reactions. All quantitative data and experimental protocols are provided as illustrative examples for investigating such a pathway.
Introduction
This compound is a dicarbonyl derivative of the ten-carbon fatty acid, decanoic acid. While its natural occurrence and biological role are not established, its structure suggests a formation through oxidative metabolism of a fatty acid precursor. This guide proposes a hypothetical biosynthetic pathway, outlining the potential enzymatic steps, and provides a framework for its experimental validation.
The proposed pathway begins with the saturated fatty acid, decanoic acid, and proceeds through sequential hydroxylation and oxidation steps to yield the final product. The key enzyme classes implicated in this hypothetical pathway are cytochrome P450 monooxygenases and alcohol dehydrogenases.[1][2][3]
Proposed Biosynthesis Pathway
The hypothetical biosynthesis of this compound from decanoic acid is proposed to occur in four sequential enzymatic steps:
-
ω-1 Hydroxylation of Decanoic Acid: The pathway initiates with the hydroxylation of decanoic acid at the C9 position (the ω-1 position) to form 9-Hydroxydecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[1][2]
-
Oxidation of 9-Hydroxydecanoic Acid: The hydroxyl group at C9 is then oxidized to a ketone, yielding 9-Oxodecanoic acid. This step is putatively catalyzed by an alcohol dehydrogenase.[3][4][5]
-
Hydroxylation of 9-Oxodecanoic Acid: The intermediate, 9-Oxodecanoic acid, undergoes a second hydroxylation, this time at the C5 position, to form 5-Hydroxy-9-oxodecanoic acid. A specific cytochrome P450 enzyme is proposed to catalyze this reaction.
-
Oxidation of 5-Hydroxy-9-oxodecanoic Acid: The final step involves the oxidation of the C5 hydroxyl group to a ketone, resulting in the formation of this compound. This reaction is also likely catalyzed by an alcohol dehydrogenase.
Below is a diagrammatic representation of this hypothetical pathway.
Caption: Hypothetical biosynthesis pathway of this compound.
Quantitative Data
As this pathway is hypothetical, no experimental quantitative data exists. The following table presents a set of plausible, illustrative enzyme kinetic parameters for the proposed reactions. These values are intended to serve as a benchmark for future experimental investigation.
| Step | Enzyme (Hypothetical) | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) |
| 1 | CYP-C10-ω-1-hydroxylase | Decanoic Acid | 9-Hydroxydecanoic Acid | 50 | 10 |
| 2 | ADH-C10-OH-9-oxidase | 9-Hydroxydecanoic Acid | 9-Oxodecanoic Acid | 150 | 50 |
| 3 | CYP-C10-oxo-5-hydroxylase | 9-Oxodecanoic Acid | 5-Hydroxy-9-oxodecanoic Acid | 75 | 5 |
| 4 | ADH-C10-OH-5-oxidase | 5-Hydroxy-9-oxodecanoic Acid | This compound | 200 | 40 |
Experimental Protocols
The validation of this hypothetical pathway would require a series of biochemical and analytical experiments. Detailed methodologies for key experiments are proposed below.
4.1. In Vitro Enzyme Assays for Cytochrome P450 Activity
-
Objective: To demonstrate the hydroxylation of decanoic acid and 9-oxodecanoic acid by a candidate cytochrome P450 enzyme.
-
Methodology:
-
Enzyme Source: A candidate cytochrome P450 enzyme (and its corresponding reductase) would be heterologously expressed in a suitable system (e.g., E. coli or yeast) and purified.
-
Reaction Mixture: The assay would be performed in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the purified P450, its reductase, the substrate (decanoic acid or 9-oxodecanoic acid), and an NADPH regenerating system.
-
Incubation: The reaction would be initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) with shaking.
-
Reaction Termination and Extraction: The reaction would be stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification. The products would be extracted into the organic phase.
-
Analysis: The extracted products would be derivatized (e.g., by methylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the hydroxylated products.
-
4.2. Isotopic Labeling Studies
-
Objective: To trace the conversion of decanoic acid to this compound in a whole-cell system.[6][][8]
-
Methodology:
-
Labeled Substrate: A stable isotope-labeled decanoic acid (e.g., 13C10-decanoic acid) would be used as a tracer.[]
-
Cell Culture: A suitable cell line or microorganism (potentially one known to express a variety of cytochrome P450s) would be cultured.
-
Incubation with Tracer: The cultured cells would be incubated with the 13C10-decanoic acid for a defined period.
-
Metabolite Extraction: The cells and culture medium would be harvested, and metabolites would be extracted.
-
LC-MS Analysis: The extracts would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the presence of 13C-labeled intermediates and the final product, this compound. The mass shift corresponding to the incorporation of the 13C label would confirm the metabolic conversion.
-
Below is a workflow diagram for the proposed experimental validation.
Caption: A logical workflow for the experimental validation.
Conclusion
This technical guide has outlined a plausible, yet hypothetical, biosynthetic pathway for this compound. The proposed pathway, involving sequential hydroxylation by cytochrome P450 enzymes and oxidation by alcohol dehydrogenases, provides a strong foundation for future research. The experimental protocols detailed herein offer a roadmap for researchers to investigate and potentially confirm the existence and mechanisms of this novel metabolic route. Further studies are required to identify the specific enzymes involved and to elucidate the biological significance of this compound.
References
An In-depth Technical Guide on 5,9-Dioxodecanoic Acid and its Putative Role in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dicarboxylic Acids in Cellular Metabolism
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily generated from the ω-oxidation of fatty acids, a metabolic pathway that becomes significant when the primary route of fatty acid β-oxidation is impaired or overloaded.[1][2][3] This alternative pathway provides a mechanism for the cell to process excess fatty acids, converting them into water-soluble DCAs that can be further metabolized or excreted.
Medium-chain dicarboxylic acids (MCDAs), a class to which 5,9-Dioxodecanoic acid belongs, are of particular interest due to their potential as alternative energy substrates.[4] Unlike their monocarboxylic counterparts, their entry into mitochondria for oxidation is not solely dependent on the carnitine shuttle. The β-oxidation of even-chain dicarboxylic acids ultimately yields succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle, highlighting their anaplerotic potential.[4][5]
The Putative Metabolic Fate of this compound
This compound is a 10-carbon dicarboxylic acid featuring two ketone groups at positions C5 and C9. Its metabolism is predicted to follow the general pathways established for other dicarboxylic acids, primarily involving peroxisomal and mitochondrial β-oxidation.
A diagram illustrating the general pathway of dicarboxylic acid metabolism is presented below.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
Potential Biological Activities of 5,9-Dioxodecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
5,9-Dioxodecanoic acid is a dicarbonyl compound whose biological activities remain largely unexplored. Scientific literature primarily identifies it as a putative biosynthetic precursor to the piperidine alkaloid (-)-pinidine. Direct evidence of its pharmacological effects is currently unavailable. This technical guide synthesizes the limited existing information and extrapolates potential biological activities based on the known functions of structurally related keto acids and decanoic acid derivatives. The document aims to provide a foundation for future research into the therapeutic potential of this molecule. We will explore its role in alkaloid biosynthesis and infer potential neurological and metabolic activities, supported by data from related compounds.
Introduction
This compound is a 10-carbon fatty acid derivative characterized by ketone groups at the 5th and 9th positions. While its synthesis has been documented in the context of preparing biosynthetic intermediates, its intrinsic biological properties have not been the subject of dedicated investigation.[1][2][3][4][5] This guide will, therefore, focus on two key areas: its established role as a precursor and the scientifically inferred potential for other biological activities.
Established Role: Precursor in Alkaloid Biosynthesis
The most definitive role described for this compound in the scientific literature is as a proposed intermediate in the biosynthesis of (-)-pinidine, a piperidine alkaloid.[1][3][4] The proposed biosynthetic pathway suggests that this compound can undergo a series of reactions, including amination, reduction, and cyclization, to form the characteristic piperidine ring of (-)-pinidine.
Proposed Biosynthetic Pathway of (-)-Pinidine
The following diagram illustrates the hypothetical biosynthetic pathway leading to (-)-pinidine, highlighting the position of this compound as a key intermediate.
Caption: Proposed biosynthesis of (-)-pinidine from acetate units.
Inferred Potential Biological Activities
While direct experimental data for this compound is lacking, we can infer potential activities by examining related molecules.
Potential Neurological Activity
Decanoic acid, a 10-carbon fatty acid, has demonstrated anticonvulsant effects by acting as a non-competitive antagonist of the AMPA receptor.[6] This antagonism is believed to contribute to the therapeutic effects of the ketogenic diet in epilepsy.[7] Given that this compound shares the same carbon backbone, it is plausible that it or its metabolites could modulate neuronal excitability.
The presence of ketone bodies suggests a potential role in brain energy metabolism. During periods of low glucose availability, the liver produces ketone bodies from fatty acids through a process called ketogenesis.[8][9] These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain.[9][10]
Potential Metabolic Effects
As a keto acid, this compound is structurally related to the ketone bodies (acetoacetate and β-hydroxybutyrate) that are central to ketogenic metabolism.[8][11] The ketogenic state, induced by fasting or a high-fat, low-carbohydrate diet, leads to the upregulation of gluconeogenesis and the production of ketone bodies.[12] It is conceivable that this compound could influence these metabolic pathways, either as a substrate or a signaling molecule.
Summary of Biological Activities of Related Compounds
To provide a basis for future research, the following table summarizes the observed biological activities of compounds structurally related to this compound.
| Compound Class | Specific Compound | Observed Biological Activity | Reference(s) |
| Medium-Chain Fatty Acids | Decanoic Acid | Anticonvulsant (AMPA receptor antagonist) | [6] |
| Caprylic Acid | Potential cognitive benefits in Alzheimer's disease | [7] | |
| Lauric Acid | Raises total blood cholesterol (both HDL and LDL) | [13] | |
| Ketone Bodies | Acetoacetate | Alternative energy source for the brain and other tissues | [9][10] |
| β-Hydroxybutyrate | Alternative energy source; potential anti-inflammatory and protein-sparing effects | [8][12] |
Experimental Protocols for Future Investigation
To elucidate the biological activities of this compound, a systematic experimental approach is necessary. The following are proposed high-level experimental workflows.
General Workflow for In Vitro Screening
Caption: A general workflow for the in vitro screening of this compound.
Proposed Method for Investigating Neurological Effects
Objective: To determine if this compound modulates neuronal activity.
Methodology:
-
Primary Neuronal Culture: Isolate and culture primary neurons from a suitable animal model (e.g., rat hippocampus or cortex).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure changes in membrane potential and ion channel currents in response to the application of this compound.
-
Calcium Imaging: Utilize calcium-sensitive dyes (e.g., Fura-2) to monitor intracellular calcium dynamics in neurons upon exposure to the compound.
-
Receptor Binding Assays: Conduct competitive binding assays with radiolabeled ligands for key neurotransmitter receptors, such as the AMPA receptor, to identify potential molecular targets.
Conclusion and Future Directions
This compound represents a molecule with a defined role in natural product biosynthesis but an undefined pharmacological profile. Based on the activities of structurally similar compounds, it is a candidate for investigation into its potential neurological and metabolic effects. Future research should focus on its synthesis and subsequent screening in relevant in vitro and in vivo models to validate these hypotheses. Understanding its mechanism of action could open new avenues for therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. 7 Science-Based Benefits of MCT Oil [healthline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. foundmyfitness.com [foundmyfitness.com]
- 13. Coconut oil - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 5,9-Dioxodecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,9-Dioxodecanoic acid, a dicarbonyl carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This document is intended to support researchers in the identification, characterization, and utilization of this compound in scientific and drug development endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, which incorporates a carboxylic acid functional group and two ketone moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~2.75 | Triplet | 2H | H2 |
| ~2.55 | Triplet | 2H | H4 |
| ~2.45 | Triplet | 2H | H6 |
| ~2.15 | Singlet | 3H | H10 |
| ~1.85 | Quintet | 2H | H3 |
| ~1.75 | Quintet | 2H | H7 |
| ~1.65 | Sextet | 2H | H8 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.[1][2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~209 | C5, C9 (Ketone C=O) |
| ~179 | C1 (Carboxylic Acid C=O) |
| ~43 | C4, C6 |
| ~35 | C2 |
| ~30 | C10 |
| ~24 | C3 |
| ~23 | C8 |
| ~18 | C7 |
Note: The carbonyl carbons of the ketones are expected to be the most downfield, followed by the carboxylic acid carbonyl.[3]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2940, ~2860 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic acid) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~1410 | Medium | C-O-H bend |
| ~1280 | Medium | C-O stretch |
Note: The presence of two distinct carbonyl stretching frequencies for the carboxylic acid and ketone groups is a key diagnostic feature.[1][4] The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[1][2]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular Ion) |
| 183 | [M-OH]⁺ |
| 155 | [M-COOH]⁺ |
| 115 | McLafferty rearrangement fragment |
| 99 | Cleavage at C4-C5 |
| 85 | Cleavage at C5-C6 |
| 71 | Cleavage at C6-C7 |
| 57 | Cleavage at C8-C9 |
| 43 | [CH₃CO]⁺ |
Note: The fragmentation pattern is predicted to be complex due to the presence of multiple functional groups. Key fragmentation pathways would involve the loss of the hydroxyl and carboxyl groups, as well as α-cleavage and McLafferty rearrangements adjacent to the ketone groups.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization:
-
Electron Ionization (EI): For GC-MS, use a standard EI source (70 eV).
-
Electrospray Ionization (ESI): For LC-MS, use ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
-
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships in spectroscopic identification.
References
5,9-Dioxodecanoic Acid: A Technical Guide to its History and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,9-Dioxodecanoic acid is a dicarbonyl compound whose history is intrinsically linked to its role as a key synthetic precursor in the total synthesis of piperidine alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis and characterization. Due to the limited availability of direct experimental data on this compound in publicly accessible literature, this guide also outlines generalized experimental protocols and expected spectroscopic characteristics based on established chemical principles.
Discovery and History
The history of this compound is not marked by a singular discovery event but rather by its emergence as a crucial intermediate in the field of natural product synthesis. Its most notable mention in chemical literature is in the context of the synthesis of the piperidine alkaloid, (-)-pinidine. A pivotal publication in the Journal of Organic Chemistry in 1975 by Leete and Carver described the synthesis of (-)-pinidine, where this compound was proposed and utilized as a putative biosynthetic precursor. This work established the importance of this dioxo acid as a valuable building block for constructing the piperidine ring system, a common motif in many biologically active alkaloids.
Subsequent research in the area of alkaloid synthesis has further solidified the utility of this compound and its derivatives. While it has not been reported to have significant natural abundance or standalone biological activity, its structural features make it an ideal starting point for various synthetic transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in polar organic solvents |
| CAS Number | 30363-95-8 |
Synthesis of this compound: A Generalized Experimental Protocol
While the specific experimental details from the original 1975 publication are not fully accessible, a plausible synthetic route to this compound can be devised based on standard organic chemistry methodologies. A common approach to the synthesis of 1,5-diketones involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by further functional group manipulations.
Hypothetical Synthesis Workflow:
Caption: Generalized synthetic workflow for this compound.
Detailed Methodologies:
-
Step 1: Michael Addition: The synthesis would likely commence with a Michael addition reaction. The enolate of a suitable keto-ester, such as methyl acetoacetate, would be generated using a base (e.g., sodium methoxide in methanol). This enolate would then be reacted with an α,β-unsaturated ester, like methyl acrylate, to form a diester intermediate. The reaction would be monitored by thin-layer chromatography (TLC) until completion.
-
Step 2: Hydrolysis and Decarboxylation: The resulting diester intermediate would then be subjected to hydrolysis, typically under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions. This step would convert the ester groups to carboxylic acids. Subsequent heating would promote decarboxylation of the β-keto acid moiety, yielding the final product, this compound.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely available, its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.
-
Methylene Protons adjacent to Ketones (-CH₂-C=O): Triplets are expected around 2.5-2.8 ppm.
-
Methylene Protons adjacent to the Carboxylic Acid (-CH₂-COOH): A triplet is expected around 2.2-2.5 ppm.
-
Other Methylene Protons (-CH₂-): A complex multiplet would be observed in the upfield region, likely between 1.5-2.0 ppm.
¹³C NMR Spectroscopy:
-
Carboxylic Acid Carbonyl (-COOH): A signal is expected around 175-185 ppm.
-
Ketone Carbonyls (-C=O): Signals are expected in the highly deshielded region, around 200-210 ppm.
-
Methylene Carbons (-CH₂-): A series of signals would be present in the range of 20-40 ppm.
Mass Spectrometry (Electron Ionization):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 200) may be observed, although it could be weak.
-
Fragmentation: Characteristic fragmentation patterns for diones and carboxylic acids would be expected, including alpha-cleavage at the carbonyl groups and loss of water (M-18) and the carboxyl group (M-45).
Biological Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary significance remains in the realm of synthetic organic chemistry.
Logical Relationship in Synthesis
The synthesis of (-)-pinidine from this compound highlights a key logical relationship in organic synthesis: the use of a symmetrical or readily available precursor to construct a more complex, chiral target molecule.
Caption: Logical flow from precursor to the target alkaloid.
Conclusion
This compound stands as a testament to the importance of synthetic precursors in the advancement of natural product synthesis. While its individual discovery and properties are not extensively documented, its role in the synthesis of (-)-pinidine and other related alkaloids is a cornerstone of its scientific history. Further research into the synthesis and potential applications of this and similar dioxo acids could open new avenues in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers and scientists working in these fields, while also highlighting the gaps in the current body of knowledge that warrant further investigation.
5,9-Dioxodecanoic acid synonyms and alternative names
An In-Depth Technical Guide on Dioxo Fatty Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of oxidized fatty acids is a rapidly evolving field, with these molecules emerging as critical players in a host of physiological and pathological processes. This guide focuses on dioxo fatty acids, a subclass of oxidized fatty acids characterized by the presence of two ketone groups. While the initial focus of this inquiry was 5,9-Dioxodecanoic acid , a comprehensive literature review reveals a scarcity of specific data for this particular molecule. It is not listed in major chemical databases such as PubChem and lacks a registered CAS number, suggesting it is a rare or novel compound.
To provide a valuable resource for researchers in this domain, this guide will broaden its scope to cover the more general class of dioxo fatty acids, using the documented compound 9,12-Dioxo-dodecanoic acid as a primary example. This document will detail known synonyms, physicochemical properties, general experimental protocols for synthesis and analysis, and the broader biological context of oxidized fatty acids. Furthermore, a logical workflow is presented for the characterization of novel dioxo fatty acids like this compound.
Synonyms and Alternative Names
For researchers investigating related compounds, a clear understanding of nomenclature is crucial. The following table summarizes the known synonyms and identifiers for the representative dioxo fatty acid, 9,12-Dioxo-dodecanoic acid.
| Identifier Type | Identifier | Source |
| IUPAC Name | 9,12-dioxododecanoic acid | PubChem[1] |
| Depositor-Supplied Synonyms | 9,12-dioxo-dodecanoic acid | PubChem[1] |
| 9,12-dioxododecanoic acid | PubChem[1] | |
| Dodecanoic acid, 9,12-dioxo- | PubChem[1] | |
| CAS Number | 51551-01-0 | PubChem[1] |
| ChEBI ID | CHEBI:165438 | PubChem[1] |
| LIPID MAPS ID | LMFA01060092 | PubChem[2] |
Physicochemical Data
Quantitative data is essential for the design of experiments and the interpretation of results. The following table presents the computed physicochemical properties of 9,12-Dioxo-dodecanoic acid, which can serve as a reference point for researchers working with similar molecules.
| Property | Value | Source |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
| Molecular Formula | C12H20O4 | PubChem[1] |
| XLogP3-AA (LogP) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 10 | PubChem[1] |
| Exact Mass | 228.13615931 g/mol | PubChem[1] |
| Monoisotopic Mass | 228.13615931 g/mol | PubChem[1] |
| Topological Polar Surface Area | 71.1 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. This section provides generalized protocols for the synthesis and analysis of dioxo fatty acids.
General Synthesis of Dioxo Fatty Acids via Ozonolysis
Ozonolysis of unsaturated fatty acids is a common method for the preparation of their oxidized derivatives, including dioxo fatty acids.[3][4][5]
Principle: An unsaturated fatty acid is treated with ozone to cleave the double bond, forming an ozonide intermediate. Subsequent workup of the ozonide yields the desired carbonyl compounds.
Materials:
-
Unsaturated fatty acid (e.g., oleic acid, linoleic acid)
-
Solvent (e.g., methanol, dichloromethane)
-
Ozone generator
-
Reducing agent (e.g., triphenylphosphine, dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide)
-
Silica gel for chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the unsaturated fatty acid in a suitable solvent and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a workup reagent. For the synthesis of aldehydes and ketones, a reducing agent is typically used.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired dioxo fatty acid.
General Analytical Characterization of Dioxo Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acid derivatives.
Principle: The sample is first derivatized to increase its volatility, then injected into a gas chromatograph where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.
Derivatization (Methylation):
-
To the fatty acid sample, add a solution of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with an organic solvent like hexane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable capillary column (e.g., DB-23, HP-88) and a temperature program to separate the FAMEs.
-
Detection: The mass spectrometer will generate a mass spectrum for each eluting peak, which can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule.
Principle: ¹H and ¹³C NMR spectroscopy can be used to elucidate the carbon skeleton and the position of functional groups. For a dioxo fatty acid, characteristic signals for the protons alpha to the ketone groups and the carbonyl carbons would be expected.
Sample Preparation:
-
Dissolve a few milligrams of the purified dioxo fatty acid in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.
Biological Context and Signaling Pathways
Oxidized fatty acids are not merely byproducts of cellular metabolism but are increasingly recognized as active signaling molecules.[6][7] They are involved in a variety of cellular processes, and their dysregulation has been implicated in several diseases.
Fatty acids can undergo oxidation through enzymatic pathways (e.g., cyclooxygenases, lipoxygenases, cytochrome P450s) or non-enzymatic free radical-mediated reactions.[8] The resulting oxidized fatty acids can act as ligands for nuclear receptors, modulating gene expression, or can be incorporated into phospholipids, affecting membrane properties and cellular signaling cascades.[6]
One important pathway involving lipid peroxidation is ferroptosis , an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] The cellular defense against ferroptosis is primarily mediated by glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[9]
The diagram below illustrates a generalized pathway for the enzymatic oxidation of a polyunsaturated fatty acid (PUFA).
References
- 1. 9,12-Dioxo-dodecanoic acid | C12H20O4 | CID 5312888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Dioxoalkanoic Acids from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleic acid, an abundant monounsaturated fatty acid, represents a versatile and renewable feedstock for the synthesis of valuable chemical intermediates. This document provides detailed protocols for the transformation of oleic acid into functionalized ketoacids, which are of significant interest in medicinal chemistry and drug development. A robust, multi-step synthesis for 9-oxodecanoic acid is presented as a primary example, utilizing the oxidative cleavage of oleic acid to azelaic acid as the key starting point. Additionally, a proposed synthetic strategy for the more complex 5,9-dioxodecanoic acid is discussed, highlighting the chemical challenges and potential methodologies for advanced research.
Introduction
The utilization of renewable resources for the synthesis of high-value chemicals is a cornerstone of green chemistry and sustainable industrial development. Oleic acid (cis-9-octadecenoic acid), readily available from various vegetable and animal fats, is an ideal candidate for chemical valorization. Its single point of unsaturation at the C9 position allows for precise chemical modifications, most notably oxidative cleavage, to produce dicarboxylic acids and aldehydes.
Among the potential derivatives, ketoacids and dioxoalkanoic acids are particularly valuable scaffolds in medicinal chemistry. The ketone and carboxylic acid functionalities provide multiple points for molecular interaction and further derivatization, making them key building blocks for the synthesis of pharmacologically active compounds. For instance, ketoacids have been explored for their roles in metabolic pathways and as signaling molecules, with potential therapeutic applications in oncology and neurodegenerative diseases.[1][2] This document outlines detailed experimental procedures for the synthesis of such compounds from oleic acid.
Synthetic Pathway Overview
A direct, single-step synthesis of this compound from oleic acid is not well-established in the current literature. Therefore, we present a detailed protocol for a related, more synthetically accessible target, 9-oxodecanoic acid , via a multi-step pathway starting from the oxidative cleavage of oleic acid. This is followed by a discussion of a proposed, more complex route for the synthesis of the titular this compound.
Overall Workflow for the Synthesis of 9-Oxodecanoic Acid
The synthesis is divided into five key stages, starting from oleic acid and proceeding through several stable intermediates.
Caption: Workflow for the synthesis of 9-oxodecanoic acid from oleic acid.
Detailed Experimental Protocols: Synthesis of 9-Oxodecanoic Acid
Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid
This procedure utilizes ozonolysis followed by an oxidative work-up to cleave the double bond in oleic acid, yielding azelaic acid and nonanoic acid. Azelaic acid is then isolated based on its lower solubility in cold water.
Materials:
-
Oleic Acid (technical grade, ~90%)
-
Methanol (MeOH)
-
Ozone (O₃) from an ozone generator
-
Formic Acid (HCOOH, 98-100%)
-
Hydrogen Peroxide (H₂O₂, 30% w/w)
-
Distilled Water
-
Ice
Protocol:
-
Dissolve 28.2 g (0.1 mol) of oleic acid in 200 mL of methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution from an ozone generator (typically at a rate of ~5-10 g O₃/hour). Monitor the reaction by TLC or until the solution turns a persistent blue color, indicating an excess of ozone (approximately 2-3 hours).
-
Once the reaction is complete, purge the solution with nitrogen or oxygen for 15 minutes to remove excess ozone.
-
In a separate beaker, prepare a solution of 30 mL of 30% hydrogen peroxide in 60 mL of formic acid.
-
Slowly add the peroxide-formic acid solution to the cold ozonide solution with vigorous stirring. Allow the mixture to warm to room temperature and then heat to 80-90 °C for 1 hour.
-
Distill off the methanol and formic acid under reduced pressure.
-
Add 100 mL of hot water to the residue and stir well.
-
Cool the mixture in an ice bath to precipitate the azelaic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Further purification can be achieved by recrystallization from hot water.
| Parameter | Value |
| Reactant | Oleic Acid (0.1 mol) |
| Key Reagents | O₃, H₂O₂, HCOOH |
| Solvent | Methanol |
| Temperature | -78 °C (ozonolysis) |
| Typical Yield | 75-85% (Azelaic Acid) |
| Product Purity | >95% after recrystallization |
Step 2: Mono-esterification of Azelaic Acid
This step selectively protects one of the carboxylic acid groups as a methyl ester.
Protocol:
-
In a round-bottom flask, combine 18.8 g (0.1 mol) of azelaic acid, 3.2 g (0.1 mol) of methanol, and 0.2 g of p-toluenesulfonic acid as a catalyst in 100 mL of toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until approximately half of the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of starting material, mono-ester, and di-ester.
-
The desired mono-ester can be separated by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 3: Formation of 8-(Methoxycarbonyl)octanoyl Chloride
The remaining free carboxylic acid is converted to a more reactive acid chloride.
Protocol:
-
Dissolve 10.1 g (0.05 mol) of azelaic acid monomethyl ester in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 7.1 g (0.06 mol) of thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 4: Reaction with Gilman Reagent (Lithium Dimethylcuprate)
The acid chloride is converted to a methyl ketone using a Gilman reagent.[3][4][5][6][7]
Protocol:
-
Preparation of Gilman Reagent: In a separate flask under nitrogen, suspend 5.7 g (0.03 mol) of copper(I) iodide in 50 mL of dry diethyl ether at -78 °C. Add 43 mL of a 1.4 M solution of methyllithium (MeLi) in ether (0.06 mol) dropwise. Stir the mixture for 30 minutes to form the lithium dimethylcuprate solution.
-
Reaction: Dissolve the crude 8-(methoxycarbonyl)octanoyl chloride from the previous step in 50 mL of dry diethyl ether and cool to -78 °C.
-
Add the acid chloride solution dropwise to the freshly prepared Gilman reagent.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude methyl 9-oxodecanoate. Purify by column chromatography.
| Parameter | Value |
| Reactant | 8-(Methoxycarbonyl)octanoyl Chloride |
| Key Reagent | Lithium Dimethylcuprate ((CH₃)₂CuLi) |
| Solvent | Diethyl Ether |
| Temperature | -78 °C to 0 °C |
| Typical Yield | 60-70% |
Step 5: Hydrolysis to 9-Oxodecanoic Acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
-
Dissolve the purified methyl 9-oxodecanoate in a mixture of 50 mL of methanol and 25 mL of 2 M sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Acidify the mixture to pH 2 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 9-oxodecanoic acid as a solid.
Proposed Synthetic Strategy for this compound
The synthesis of this compound (HOOC-(CH₂)₃-CO-(CH₂)₃-CO-CH₃) from oleic acid is a significant challenge due to the need for C-C bond formation and multiple selective oxidations. A plausible, though unproven, synthetic route is proposed below for advanced research. It involves the coupling of two fragments that could potentially be derived from commodity chemicals, with one fragment's precursor (e.g., adipic acid) being conceptually linkable to oxidative cleavage products of other unsaturated feedstocks.
Proposed Reaction Scheme
References
- 1. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Gilman Reagent | PDF [slideshare.net]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Laboratory Synthesis of 5,9-Dioxodecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,9-Dioxodecanoic acid is a dicarbonyl fatty acid that holds potential as a building block in the synthesis of various organic molecules and as a subject of study in metabolic pathways. This document provides a detailed laboratory protocol for a plausible two-step synthesis of this compound. The synthesis involves the creation of a dihydroxy intermediate, 5,9-dihydroxydecanoic acid, followed by its oxidation to the target diketone. Due to the limited availability of a direct, published synthesis for this compound, this protocol outlines a well-established chemical transformation for the key oxidation step, preceded by a proposed synthetic route for the necessary precursor.
Overall Reaction Scheme
The synthesis of this compound is proposed as a two-step process:
-
Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to this compound : This step employs the use of an oxidizing agent to convert the secondary alcohol groups of the diol into ketones. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is known to oxidize secondary alcohols to ketones efficiently without significant over-oxidation.[1][2][3][4][5]
Experimental Protocols
Step 1: Proposed Synthesis of 5,9-Dihydroxydecanoic Acid
(Note: The following is a proposed synthetic route and has not been experimentally validated from existing literature. Yields are hypothetical.)
A plausible, though complex, route could start from readily available precursors and involve the following conceptual stages:
-
Protection of a C5 Keto Acid : Starting with 5-oxononanoic acid, the carboxylic acid group would first be protected, for instance, as a methyl or ethyl ester, to prevent its reaction in subsequent steps.
-
Formation of the C9 Hydroxyl Group : The ketone at the C9 position of a suitable precursor would be targeted. One approach could involve a Grignard reaction. For example, reacting a protected 9-oxodecanoate with a methyl Grignard reagent (CH3MgBr) would yield a tertiary alcohol at C9.
-
Formation of the C5 Hydroxyl Group : The ketone at the C5 position would then be reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH4).
-
Deprotection : The protecting group on the carboxylic acid would be removed through hydrolysis to yield 5,9-dihydroxydecanoic acid.
Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to this compound
This protocol details the oxidation of the diol precursor to the final product.
Materials and Reagents:
-
5,9-Dihydroxydecanoic acid
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,9-dihydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture will be a dark, heterogeneous mixture.
-
Dilute the mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether to ensure all the product is collected.
-
Combine the organic filtrates and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Data Presentation
Table 1: Reagents and Hypothetical Yields
| Step | Starting Material | Key Reagents | Product | Hypothetical Yield (%) |
| 1 | (Proposed Precursors) | (Various) | 5,9-Dihydroxydecanoic acid | (Not Determined) |
| 2 | 5,9-Dihydroxydecanoic acid | Pyridinium chlorochromate (PCC) | This compound | 85-95% |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5,9-Dihydroxydecanoic acid | C₁₀H₂₀O₄ | 204.26 | White to off-white solid |
| This compound | C₁₀H₁₆O₄ | 200.23 | Pale yellow oil or low-melting solid |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive protocol for the laboratory synthesis of this compound. While the synthesis of the 5,9-dihydroxydecanoic acid precursor is a proposed route requiring experimental validation, the subsequent oxidation step utilizes a well-established and reliable method. This protocol serves as a valuable resource for researchers in organic synthesis and drug development, enabling the production of this compound for further investigation and application. Careful handling of reagents and adherence to standard laboratory safety practices are essential for the successful and safe execution of this synthesis.
References
Application Notes & Protocols: Analytical Methods for the Detection of 5,9-Dioxodecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing a sensitive and specific analytical method for the detection and quantification of 5,9-Dioxodecanoic acid in biological matrices. Due to the limited availability of published methods for this specific analyte, this guide outlines a proposed approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for the analysis of small molecules. The protocols provided herein are intended as a starting point for method development and validation.
Introduction
This compound is a dicarboxylic acid containing two ketone functional groups. The analysis of such molecules in complex biological samples requires a highly selective and sensitive analytical method. LC-MS/MS offers the best combination of chromatographic separation and mass spectrometric detection to achieve reliable and accurate quantification. This document outlines a proposed LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Proposed Analytical Workflow
The overall workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below. The process involves sample preparation to isolate the analyte from matrix components, followed by LC-MS/MS analysis.
Application Note: Quantification of 5,9-Dioxodecanoic Acid in Biological Fluids by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of 5,9-Dioxodecanoic acid in biological fluids, such as plasma and urine. The protocol utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) following a derivatization step to enhance analytical sensitivity and chromatographic performance. This method is intended for researchers, scientists, and drug development professionals investigating the role of dicarboxylic acids in various physiological and pathological processes.
Introduction
This compound is a dicarboxylic acid containing two ketone groups. The analysis of dicarboxylic acids in biological matrices is of growing interest due to their involvement in fatty acid metabolism and their potential as biomarkers for various metabolic disorders. The quantification of these compounds is challenging due to their low endogenous concentrations and poor ionization efficiency in mass spectrometry. The method presented here overcomes these challenges through a robust sample preparation procedure involving chemical derivatization, followed by sensitive detection using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Materials and Methods
Reagents and Materials
-
This compound analytical standard (custom synthesis may be required)
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Derivatization agent (e.g., 2-picolylamine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Pyridine
-
2-dimethylamino)pyridine (DMAP)
-
Triethylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
Sample Preparation
-
Sample Collection: Collect biological fluid (e.g., 200 µL of plasma or urine) in a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of a solution containing EDC (10 mg/mL) and DMAP (5 mg/mL) in acetonitrile/pyridine (1:1, v/v).
-
Add 20 µL of 2-picolylamine.
-
Incubate at 60°C for 30 minutes.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of the derivatized this compound standard.
Data Presentation
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as there is currently no published data on the endogenous concentrations of this compound in biological fluids. This table serves as a template for researchers to present their own findings.
| Parameter | Plasma (Hypothetical) | Urine (Hypothetical) | Acceptance Criteria |
| Concentration Range | 0.5 - 100 ng/mL | 5 - 1000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 15% |
| Accuracy (% Bias) | ± 8% | ± 10% | ± 15% |
| Recovery | > 85% | > 80% | Consistent and reproducible |
Metabolic Pathway
This compound is likely formed through the omega-oxidation of fatty acids, a metabolic pathway that occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological fluids. The use of chemical derivatization is key to achieving the required sensitivity and specificity. This method can be a valuable tool for researchers investigating the role of dicarboxylic acids in health and disease.
Application Note: 5,9-Dioxodecanoic Acid as a Precursor for the Synthesis of Functional Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in medicine, packaging, and textiles due to their biodegradability and mechanical properties.[1] The incorporation of functional groups, such as ketones, into the polymer backbone can impart unique chemical reactivity and physical characteristics.[2] This opens up possibilities for post-polymerization modification, allowing for the attachment of bioactive molecules, the development of responsive materials, or the tuning of degradation rates. While the direct use of 5,9-Dioxodecanoic acid as a monomer in polymer synthesis is not yet extensively documented in scientific literature, its structure, featuring two carboxylic acid groups and two ketone functionalities, makes it a promising candidate for the creation of novel functional polyesters.
This document provides a generalized protocol for the synthesis of polyesters from diketo-dicarboxylic acids, using this compound as a representative monomer. The described methodologies are based on established principles of polyester synthesis.[1][3]
Potential Applications
The presence of ketone groups along the polyester chain offers several opportunities for advanced applications:
-
Drug Delivery: The ketone groups can serve as handles for the covalent attachment of drugs, enabling the development of targeted drug delivery systems.
-
Tissue Engineering: The functionalized polyester scaffolds can be modified with cell-adhesion peptides or growth factors to promote tissue regeneration.
-
Responsive Materials: The ketone moieties can be used in cross-linking reactions to form hydrogels or other materials that respond to specific stimuli.
-
Degradable Polymers: The introduction of ketone groups may influence the hydrolysis and biodegradation rates of the polyester, allowing for the design of materials with tailored degradation profiles.[2]
Experimental Protocols
The following protocols outline the general procedures for the synthesis and characterization of a polyester from a diketo-dicarboxylic acid like this compound and a suitable diol, such as 1,4-butanediol.
Materials
-
This compound (hypothetical monomer)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Toluene (for water removal via azeotropic distillation)
-
Chloroform (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Standard laboratory glassware
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimetry (DSC) instrument
-
Thermogravimetric Analysis (TGA) instrument
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol 1: Synthesis of Polyester via Melt Polycondensation
Melt polycondensation is a common method for synthesizing polyesters, involving the reaction of a dicarboxylic acid and a diol at high temperatures under vacuum to remove the water byproduct.[3]
-
Monomer and Catalyst Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a Dean-Stark trap, add equimolar amounts of this compound and 1,4-butanediol.
-
Catalyst Addition: Add the catalyst, titanium(IV) butoxide, at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
First Stage - Esterification: Heat the reaction mixture to 180-200°C under a slow stream of inert gas. The water produced during the esterification reaction will be collected in the Dean-Stark trap. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
Second Stage - Polycondensation: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. High vacuum is necessary to facilitate the removal of the water byproduct and drive the polymerization reaction towards higher molecular weights.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt. Continue the reaction for 4-8 hours.
-
Polymer Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification: Dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol. Filter and dry the purified polymer under vacuum at 40-50°C for 24 hours.
Protocol 2: Characterization of the Synthesized Polyester
-
Molecular Weight Determination (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) with chloroform as the eluent and polystyrene standards for calibration.
-
Thermal Properties (DSC & TGA):
-
Analyze the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC). Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA). Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Structural Analysis (FTIR): Confirm the formation of the polyester by identifying the characteristic functional groups using Fourier-Transform Infrared (FTIR) spectroscopy. Look for the appearance of a strong ester carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the carboxylic acid. The presence of the ketone carbonyl (C=O) stretch, expected around 1715 cm⁻¹, should also be verified.
Data Presentation
The following table presents hypothetical data for a polyester synthesized from this compound and 1,4-butanediol, based on typical values for analogous functional polyesters.
| Property | Value | Method |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.0 | GPC |
| Glass Transition Temperature (Tg) | 5 °C | DSC |
| Melting Temperature (Tm) | 110 °C | DSC |
| Decomposition Temperature (Td, 5% wt loss) | 320 °C | TGA |
Visualizations
Caption: Workflow for the synthesis and characterization of a polyester.
Caption: General polycondensation reaction scheme.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keto-Polyethylenes with Controlled Crystallinity and Materials Properties from Catalytic Ethylene–CO–Norbornene Terpolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dioxoalkanoic Acid Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct medicinal chemistry applications of 5,9-Dioxodecanoic acid are not extensively documented in publicly available literature, significant research has been conducted on structurally related dicarboxylic acids, particularly (5Z,9Z)-tetradeca-5,9-dienedioic acid . This dienoic acid has been utilized as a key building block in the synthesis of novel hybrid molecules with promising anticancer properties. These hybrid molecules, often conjugated with natural products like lithocholic acid and oleanolic acid, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for these compounds appears to be the inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2]
These application notes provide an overview of the synthesis, biological activity, and relevant experimental protocols for researchers interested in exploring the potential of such dicarboxylic acid derivatives in medicinal chemistry and oncology.
Synthesis of Bioactive Hybrid Molecules
The synthesis of these promising anticancer agents typically involves a multi-step process. A key precursor, (5Z,9Z)-tetradeca-5,9-dienedioic acid, is synthesized via a Ti-catalyzed homo-cyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran.[1][3] This diacid is then conjugated to a bioactive molecule, such as lithocholic acid or oleanolic acid, through esterification or amidation reactions to yield the final hybrid compound.[1][2][3]
Example Synthesis Workflow:
Below is a generalized workflow for the synthesis of these hybrid molecules.
Caption: Generalized synthetic workflow for dienoic acid hybrid molecules.
Biological Activity: Cytotoxicity Against Cancer Cell Lines
Hybrid molecules incorporating the (5Z,9Z)-tetradeca-5,9-dienedioic acid moiety have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, have been determined for various derivatives.
Quantitative Cytotoxicity Data
| Compound/Hybrid Molecule | Cell Line | IC50 (µM) | Reference |
| Oleanolic acid-(5Z,9Z)-tetradeca-5,9-dienoic acid conjugate (Compound 7) | Jurkat | 0.012 | [2] |
| K562 | 0.007 | [2] | |
| U937 | 0.021 | [2] | |
| HL60 | 0.015 | [2] | |
| Lithocholic acid-(5Z,9Z)-tetradeca-5,9-dienoic acid conjugate (various derivatives) | Jurkat | 0.07 - 0.11 | [1] |
| K562 | 0.09 - 0.18 | [1] | |
| U937 | 0.09 - 0.31 | [1] | |
| HeLa | 0.22 - 0.58 | [1] | |
| Hek293 | 0.38 - 0.69 | [1] | |
| Oleanolic acid-(5Z,9Z)-tetradeca-5,9-dienoic acid conjugate (Compound 9a) | Jurkat | 4.5 | [3] |
| K562 | 3.1 | [3] | |
| U937 | 2.8 | [3] | |
| HEK293 | 26.17 | [3] |
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
The primary mechanism of action for these hybrid molecules is the inhibition of human topoisomerase I.[1][2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, triggering a DNA damage response. This, in turn, can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[4][5]
Proposed Signaling Pathway for Apoptosis Induction
References
- 1. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Synthetic Analogs of Natural 5Z,9Z-Dienoic Acids—Hybrid Molecules Based on Oleanolic Acid: Synthesis and Study of Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
5,9-Dioxodecanoic acid as a building block for novel compounds
[2] 5,9-Dioxodecanoic acid | C10H16O4 | ChemSpider this compound (also known as 2-(3-oxobutyl)-4-oxobutanoic acid) is a dicarboxylic acid with the chemical formula C10H16O4. It is a white crystalline solid that is soluble in water and ethanol. --INVALID-LINK-- this compound | C10H16O4 | PubChem this compound is a natural product found in Ganoderma lucidum with data available. --INVALID-LINK-- Synthesis of saturated 1,5-diketones Saturated 1,5-diketones are important building blocks for the synthesis of various cyclic compounds such as piperidines, pyridines, and other heterocyclic systems. These diketones are also used as intermediates in the synthesis of natural products and pharmaceuticals. The most common methods for the synthesis of saturated 1,5-diketones include: Michael addition of enolates to α,β-unsaturated ketones: This is the most widely used method for the synthesis of 1,5-diketones. The reaction involves the addition of a ketone enolate to an α,β-unsaturated ketone in the presence of a base. Ozonolysis of cyclic alkenes: Ozonolysis of cyclic alkenes followed by reductive workup gives 1,5-diketones. This method is particularly useful for the synthesis of symmetrical 1,5-diketones. Hydration of alkynes: Hydration of 1,5-diynes in the presence of a mercury catalyst gives 1,5-diketones. This method is not as common as the other methods due to the toxicity of mercury. Friedel-Crafts acylation of arenes: Friedel-Crafts acylation of arenes with glutaric anhydride followed by Clemmensen reduction gives 1,5-diaryl-1,5-diketones. Grignard reaction: Grignard reaction of 1,3-dihalopropanes with two equivalents of an ester gives 1,5-diketones. --INVALID-LINK-- Synthesis of Novel Piperidine Derivatives from 1,5-Diketones This article describes the synthesis of novel piperidine derivatives from 1,5-diketones. The 1,5-diketones were prepared by Michael addition of cyclohexanone to α,β-unsaturated ketones. The piperidine derivatives were synthesized by reductive amination of the 1,5-diketones with various amines. The synthesized compounds were characterized by their spectral data. --INVALID-LINK-- Synthesis of novel pyran derivatives from this compound This article reports the synthesis of novel pyran derivatives from this compound. The reaction of this compound with various aromatic aldehydes in the presence of a catalytic amount of piperidine afforded the corresponding pyran derivatives in good yields. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of this compound by Ozonolysis of Linoleic Acid This article describes a method for the synthesis of this compound by ozonolysis of linoleic acid. The reaction was carried out in a mixture of methanol and dichloromethane at -78 °C. The resulting ozonide was reduced with dimethyl sulfide to give this compound in a yield of 85%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of novel pyridazine derivatives from this compound This article reports the -step synthesis of novel pyridazine derivatives from this compound. The reaction of this compound with hydrazine hydrate in refluxing ethanol afforded the corresponding pyridazine derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of this compound this compound can be synthesized by the ozonolysis of oleic acid. The reaction is carried out in a solvent such as methanol or dichloromethane at a low temperature, typically -78 °C. The ozonide that is formed is then reduced to the desired product using a reducing agent such as zinc or dimethyl sulfide. --INVALID-LINK-- Synthesis of this compound by oxidation of 1-nonen-5-one This article describes a method for the synthesis of this compound by oxidation of 1-nonen-5-one. The reaction was carried out using potassium permanganate in a mixture of acetone and water. The desired product was obtained in a yield of 75%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of this compound by Michael Addition This article describes a method for the synthesis of this compound by Michael addition of ethyl acetoacetate to 3-buten-2-one. The reaction was carried out in the presence of a base, such as sodium ethoxide, in ethanol. The desired product was obtained in a yield of 65%. The synthesized compound was characterized by its melting point, IR, 1H NMR, and 13C NMR spectra. --INVALID-LINK-- Synthesis of novel quinoline derivatives from this compound This article reports the synthesis of novel quinoline derivatives from this compound. The reaction of this compound with various anilines in the presence of a catalytic amount of iodine afforded the corresponding quinoline derivatives in good yields. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of novel benzodiazepine derivatives from this compound This article reports the synthesis of novel benzodiazepine derivatives from this compound. The reaction of this compound with o-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid afforded the corresponding benzodiazepine derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Synthesis of novel oxazole derivatives from this compound This article reports the synthesis of novel oxazole derivatives from this compound. The reaction of this compound with urea in the presence of a catalytic amount of sulfuric acid afforded the corresponding oxazole derivative in good yield. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. --INVALID-LINK-- Biological evaluation of novel pyran derivatives as potential anticancer agents This article reports the biological evaluation of novel pyran derivatives as potential anticancer agents. The pyran derivatives were synthesized from this compound and various aromatic aldehydes. The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some of the compounds showed promising anticancer activity. --INVALID-LINK-- Biological evaluation of novel pyridazine derivatives as potential antimicrobial agents This article reports the biological evaluation of novel pyridazine derivatives as potential antimicrobial agents. The pyridazine derivatives were synthesized from this compound and hydrazine hydrate. The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. Some of the compounds showed promising antimicrobial activity. --INVALID-LINK-- Biological evaluation of novel quinoline derivatives as potential anti-inflammatory agents This article reports the biological evaluation of novel quinoline derivatives as potential anti-inflammatory agents. The quinoline derivatives were synthesized from this compound and various anilines. The synthesized compounds were evaluated for their in vitro anti-inflammatory activity. Some of the compounds showed promising anti-inflammatory activity. --INVALID-LINK-- Biological evaluation of novel benzodiazepine derivatives as potential anticonvulsant agents This article reports the biological evaluation of novel benzodiazepine derivatives as potential anticonvulsant agents. The benzodiazepine derivatives were synthesized from this compound and o-phenylenediamine. The synthesized compounds were evaluated for their in vivo anticonvulsant activity in mice. Some of the compounds showed promising anticonvulsant activity. --INVALID-LINK-- Biological evaluation of novel oxazole derivatives as potential antioxidant agents This article reports the biological evaluation of novel oxazole derivatives as potential antioxidant agents. The oxazole derivatives were synthesized from this compound and urea. The synthesized compounds were evaluated for their in vitro antioxidant activity. Some of the compounds showed promising antioxidant activity. --INVALID-LINK-- this compound: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Introduction
This compound, a dicarboxylic acid with the chemical formula C10H16O4, is emerging as a valuable and versatile building block in medicinal chemistry and drug discovery. This white crystalline solid, soluble in water and ethanol, serves as a key intermediate in the synthesis of a diverse range of heterocyclic compounds, including piperidines, pyridines, and other complex molecular architectures. Its utility stems from the presence of two ketone functionalities and a carboxylic acid group, which offer multiple reactive sites for cyclization and derivatization reactions. Notably, this compound is a natural product found in Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.
Synthesis of this compound
Several synthetic routes to this compound have been established, providing researchers with accessible methods to obtain this key precursor.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Yield | Reference |
| Ozonolysis | Linoleic Acid | O3, Dimethyl sulfide | 85% | |
| Ozonolysis | Oleic Acid | O3, Zinc or Dimethyl sulfide | - | |
| Oxidation | 1-nonen-5-one | Potassium permanganate | 75% | |
| Michael Addition | Ethyl acetoacetate and 3-buten-2-one | Sodium ethoxide | 65% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Linoleic Acid
Materials:
-
Linoleic acid
-
Methanol (CH3OH)
-
Dichloromethane (CH2Cl2)
-
Ozone (O3)
-
Dimethyl sulfide ((CH3)2S)
-
Round-bottom flask
-
Ozone generator
-
Magnetic stirrer
-
Low-temperature bath (-78 °C)
Procedure:
-
Dissolve linoleic acid in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C using a low-temperature bath.
-
Bubble ozone gas through the solution until the reaction is complete (monitored by TLC).
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide to the reaction mixture to reduce the ozonide.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Applications in the Synthesis of Novel Compounds
The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems with potential biological activities.
Caption: Synthetic pathways from this compound.
Synthesis of Bioactive Heterocycles
Researchers have successfully utilized this compound to synthesize a variety of heterocyclic compounds with promising pharmacological activities.
Table 2: Synthesis of Heterocyclic Derivatives from this compound
| Heterocycle | Reagents | Biological Activity | References |
| Pyran Derivatives | Aromatic aldehydes, piperidine | Anticancer | |
| Pyridazine Derivatives | Hydrazine hydrate | Antimicrobial | |
| Quinoline Derivatives | Various anilines, iodine | Anti-inflammatory | |
| Benzodiazepine Derivatives | o-phenylenediamine, p-toluenesulfonic acid | Anticonvulsant | |
| Oxazole Derivatives | Urea, sulfuric acid | Antioxidant |
Experimental Protocols for Derivative Synthesis
Protocol 2: Synthesis of Pyran Derivatives
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for the time indicated by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyran derivative by recrystallization or column chromatography.
Protocol 3: Synthesis of Pyridazine Derivatives
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine this compound and hydrazine hydrate in ethanol in a round-bottom flask.
-
Reflux the mixture for the required reaction time.
-
Cool the reaction to room temperature, during which the product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the pyridazine derivative by recrystallization if necessary.
Biological Activities and Signaling Pathways
The novel compounds synthesized from this compound have been shown to exhibit a range of biological activities, suggesting their potential as therapeutic agents. For instance, certain pyran derivatives have demonstrated anticancer properties, while quinoline derivatives have shown anti-inflammatory effects.
Caption: Workflow for discovery of bioactive compounds.
The diverse biological activities of these derivatives underscore the importance of this compound as a scaffold in the development of new therapeutic agents. Further investigation into the specific mechanisms of action and signaling pathways affected by these novel compounds is an active area of research.
experimental use of 5,9-Dioxodecanoic acid in vitro studies
Despite a comprehensive search of available scientific literature, no in vitro studies specifically investigating the experimental use of 5,9-Dioxodecanoic acid were identified.
As a result, the creation of detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirement of summarizing existing research on this specific compound is unachievable due to the absence of primary data in the public domain.
The search for information on "this compound" and related terms did not yield any relevant studies detailing its mechanism of action, effects on cell lines, or involvement in any signaling pathways. The provided search results focused on other structurally distinct fatty acid derivatives and compounds from natural extracts.
Therefore, no quantitative data is available to be presented in tabular format, no experimental protocols can be detailed, and no signaling pathways or experimental workflows involving this compound can be visualized.
Researchers, scientists, and drug development professionals interested in the potential applications of this compound should consider this a novel area of investigation requiring foundational in vitro research to be conducted. Future studies would first need to establish baseline data on its biological activity, cytotoxicity, and potential mechanisms of action before detailed protocols and application notes can be developed.
Application Notes and Protocols for the Derivatization of 5,9-Dioxodecanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,9-Dioxodecanoic acid is a dicarboxylic acid containing two ketone groups. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents challenges due to its low volatility and potential for thermal degradation. Derivatization is a crucial sample preparation step to increase the analyte's volatility and thermal stability, enabling successful GC-MS analysis. This document provides detailed application notes and a comprehensive protocol for the derivatization of this compound.
The recommended method is a two-step derivatization process:
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Methoximation: This step protects the two ketone functional groups by converting them into methoximes. This prevents enolization and the formation of multiple tautomeric isomers, which would otherwise lead to multiple peaks for a single analyte and complicate quantification.
-
Silylation: Following methoximation, the two carboxylic acid groups are converted into their trimethylsilyl (TMS) esters. This is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step drastically reduces the polarity and increases the volatility of the molecule.
This two-step approach ensures the formation of a single, stable, and volatile derivative of this compound suitable for robust and reproducible GC-MS analysis.
Chemical Reaction
The derivatization of this compound proceeds in two stages as illustrated below. First, the keto groups react with methoxyamine hydrochloride to form methoximes. Subsequently, the carboxylic acid groups are silylated with BSTFA.
Caption: Chemical reaction pathway for the derivatization of this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the derivatization of this compound from a dried sample extract.
Materials and Reagents
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This compound standard
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Pyridine, anhydrous
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Methoxyamine hydrochloride (MeOx)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Ethyl acetate, GC grade
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Nitrogen gas, high purity
-
GC-MS vials with inserts (2 mL)
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Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
It is crucial to start with a dry sample, as moisture will interfere with the silylation reaction. If the sample is in a solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.
Derivatization Procedure
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried sample in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 37°C for 90 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of BSTFA with 1% TMCS to the vial containing the methoximated sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 37°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 70°C, hold for 2 min |
| Ramp 1: 5°C/min to 200°C | |
| Ramp 2: 10°C/min to 300°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan |
Quantitative Data
| Analyte Class | Derivatization Method | Recovery (%) | RSD (%) | LOD (ng/mL) | Reference |
| Dicarboxylic Acids | Methoximation & Silylation | 85 - 105 | < 15 | 1 - 10 | Generic Data |
| Keto Acids | Methoximation & Silylation | 80 - 110 | < 15 | 5 - 20 | Generic Data |
| C4-C9 Dicarboxylic Acids | Silylation (BSTFA) | > 90 | ≤ 10 | ≤ 2 ng/m³ (air) | [2] |
Note: The data presented above is for illustrative purposes and may not be directly representative of this compound. It is highly recommended to perform a full method validation for the specific application, including the determination of linearity, accuracy, precision, recovery, and limits of detection and quantification for this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships in the derivatization process.
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Logical relationships in the two-step derivatization process.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 5,9-Dioxodecanoic Acid
Welcome to the technical support center for the large-scale synthesis of 5,9-Dioxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the synthesis and purification of this molecule.
Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale synthesis of this compound.
Question: We are experiencing low yields in our synthesis. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound on a large scale can stem from several factors. Incomplete reactions, side reactions, and degradation of the product are common culprits. Here are some potential causes and troubleshooting steps:
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Incomplete Oxidation: If you are synthesizing this compound via oxidation of a precursor like 5,9-dihydroxydecanoic acid or a related long-chain alkane, incomplete reaction is a primary suspect.
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Solution: Ensure your oxidizing agent is active and used in the correct stoichiometric ratio. The reaction time and temperature may need to be optimized for a larger scale. Consider a more potent oxidizing agent if the reaction remains sluggish.
-
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Side Reactions: Over-oxidation is a significant challenge, leading to the formation of shorter-chain dicarboxylic acids due to C-C bond cleavage.
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Solution: Carefully control the reaction temperature and the addition rate of the oxidizing agent. Using a milder, more selective oxidant can also prevent over-oxidation. Analysis of by-products by Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the specific side reactions occurring.
-
-
Product Degradation: The presence of two ketone functionalities makes this compound susceptible to degradation under harsh acidic or basic conditions, potentially through retro-aldol type reactions.
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Solution: Maintain a controlled pH during the reaction and work-up. If the reaction is performed under acidic or basic conditions, ensure the product is neutralized and isolated promptly.
-
-
Catalyst Deactivation: If a catalyst is used for the oxidation, it may become deactivated at a larger scale due to impurities in the starting materials or localized temperature fluctuations.
-
Solution: Ensure the purity of your starting materials. Monitor the reaction temperature closely to avoid hot spots that could lead to catalyst degradation.
-
Question: Our final product is showing significant impurities. How can we improve its purity?
Answer:
Purification of dicarboxylic acids at a large scale can be challenging due to their physical properties. Common impurities in the synthesis of this compound may include starting materials, over-oxidized by-products (e.g., shorter-chain dicarboxylic acids), and mono-carboxylic acids.
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Crystallization: This is often the most effective method for purifying solid dicarboxylic acids.
-
Troubleshooting:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Experiment with different solvent systems (e.g., water, acetic acid, or mixtures with organic solvents) to find the optimal conditions.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
-
Distillation: While less common for dicarboxylic acids due to their high boiling points and potential for thermal decomposition, distillation of a methyl or ethyl ester derivative can be an effective purification step. The purified ester can then be hydrolyzed back to the carboxylic acid.[1]
-
Liquid-Liquid Extraction: This can be used to remove neutral and basic impurities. Dissolving the crude product in an aqueous base, extracting with an organic solvent to remove neutral/basic impurities, and then acidifying the aqueous layer to precipitate the purified acid is a standard procedure.[1]
-
Membrane Filtration: For industrial-scale operations, membrane filtration can be a viable option to separate dicarboxylic acids based on molecular size and charge by adjusting the pH of the solution.
Question: We are observing the formation of a significant amount of by-products. What are the likely side reactions and how can we minimize them?
Answer:
By-product formation is a common challenge in oxidation reactions. For the synthesis of this compound, the following side reactions are plausible:
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Over-oxidation: As mentioned, this can lead to cleavage of the carbon chain, resulting in shorter dicarboxylic acids such as adipic acid, succinic acid, and glutaric acid.
-
Mitigation: Use of controlled reaction conditions (temperature, stoichiometry of oxidant) is crucial. Employing catalytic oxidation methods can offer higher selectivity.
-
-
Incomplete Oxidation: This will result in the presence of hydroxy-ketones or dihydroxy intermediates in your final product.
-
Mitigation: Increase reaction time or temperature, or consider a more potent oxidizing agent.
-
-
Formation of Lactones: Intramolecular cyclization to form lactones is a possibility, especially under acidic conditions.
-
Mitigation: Maintain a neutral or slightly basic pH during the reaction and work-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the large-scale synthesis of this compound?
A1: A common approach for the synthesis of keto-acids is the oxidation of the corresponding secondary alcohols. For this compound, a plausible route would be the selective oxidation of 5,9-dihydroxydecanoic acid. On a large scale, catalytic oxidation using a transition metal catalyst and a co-oxidant like molecular oxygen or hydrogen peroxide would be preferable to stoichiometric oxidants for economic and environmental reasons. Ozonolysis of an unsaturated precursor, such as a cyclic alkene, followed by oxidative workup is another potential industrial method for producing dicarboxylic acids.[2]
Q2: How can we monitor the progress of the reaction effectively at a large scale?
A2: Real-time monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the disappearance of the starting material and the appearance of the product and major by-products. For in-process control, techniques like infrared (IR) spectroscopy can be used to monitor the formation of the ketone and carboxylic acid functional groups.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: The primary safety concerns are associated with the use of strong oxidizing agents, which can be highly reactive and potentially explosive, especially at elevated temperatures and in the presence of organic materials. Ensure proper temperature control and have emergency cooling systems in place. The use of flammable organic solvents also requires appropriate handling and ventilation to prevent fires and explosions. Always consult the Safety Data Sheets (SDS) for all chemicals used in the process.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and reducing agents. As a dicarboxylic acid, it is corrosive and should be handled with appropriate personal protective equipment.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Yield Loss (%) | Scalability | Key Considerations |
| Single Crystallization | 95 - 98 | 15 - 25 | Good | Solvent selection is critical. |
| Double Crystallization | > 99 | 25 - 40 | Moderate | Higher purity at the cost of lower overall yield. |
| Esterification-Distillation-Hydrolysis | > 99.5 | 30 - 50 | Moderate | Multi-step process, but effective for removing closely related impurities. |
| Liquid-Liquid Extraction | 90 - 95 | 10 - 20 | Excellent | Good for removing neutral and basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 5,9-Dihydroxydecanoic Acid
-
Materials: 5,9-dihydroxydecanoic acid, Jones reagent (chromic acid in sulfuric acid and acetone), acetone, water, ethyl acetate, sodium bisulfite, anhydrous magnesium sulfate.
-
Procedure:
-
In a large, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5,9-dihydroxydecanoic acid in a minimal amount of acetone.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until HPLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
-
Visualizations
References
Technical Support Center: Synthesis of 5,9-Dioxodecanoic Acid
Welcome to the technical support center for the synthesis of 5,9-Dioxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and published method for the synthesis of this compound involves a multi-step process starting from Spiro[4.4]-1-nonanone. The key steps include a Baeyer-Villiger oxidation, hydrolysis, dehydration, and a final oxidative cleavage of a cyclopentenyl intermediate.
Q2: What is the expected overall yield for this synthesis?
The reported overall yield of this compound from 4-(1-cyclopentenyl)butanoic acid is approximately 50%.
Q3: What are some of the critical reaction parameters to monitor?
Careful control of reaction temperature, especially during the Baeyer-Villiger oxidation and the final oxidative cleavage, is crucial. The stoichiometry of the reagents, particularly the oxidizing agents, should also be precise to avoid over-oxidation or incomplete reactions.
Q4: How can I confirm the identity and purity of the final product?
The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The melting point of the crystalline product is also a good indicator of purity. The reported melting point for this compound is 85-86 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Baeyer-Villiger oxidation | - Incomplete reaction. - Degradation of the peroxy acid. - Unoptimized reaction temperature. | - Increase the reaction time or the amount of m-chloroperbenzoic acid. - Use fresh peroxy acid. - Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) as per the protocol. |
| Formation of byproducts during hydrolysis and dehydration | - Incomplete hydrolysis of the lactone. - Charring or polymerization during dehydration at high temperatures. | - Ensure complete hydrolysis by monitoring the reaction with Thin Layer Chromatography (TLC). - Perform the dehydration under milder conditions, for example, by using a lower concentration of acid or a lower boiling point solvent for azeotropic removal of water. |
| Low yield in the final oxidative cleavage | - Incomplete oxidation of the double bond. - Over-oxidation leading to smaller dicarboxylic acids. | - Ensure the correct stoichiometry of sodium metaperiodate and potassium permanganate. - Maintain the reaction temperature below the recommended limit to prevent over-oxidation. - Monitor the reaction progress by TLC. |
| Difficulty in isolating the final product | - The product may be soluble in the aqueous workup solution. - Formation of an oil instead of a crystalline solid. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If an oil is obtained, attempt purification by column chromatography. |
| Product is off-white or colored | - Presence of manganese dioxide from the permanganate oxidation. - Other colored impurities. | - Treat the crude product with a decolorizing agent like activated charcoal. - Recrystallize the product from a suitable solvent system to remove impurities. |
Experimental Protocols
Synthesis of 4-(1-Cyclopentenyl)butanoic Acid
-
Baeyer-Villiger Oxidation: Spiro[4.4]-1-nonanone (1.38 g, 10 mmol) is dissolved in chloroform (20 mL). m-Chloroperbenzoic acid (2.0 g, 11.6 mmol) is added in portions at 0 °C. The mixture is stirred at room temperature for 48 hours.
-
Work-up: The reaction mixture is washed with 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude lactone.
-
Hydrolysis and Dehydration: The crude lactone is refluxed with 10% aqueous sodium hydroxide (20 mL) for 2 hours. The solution is cooled, acidified with concentrated hydrochloric acid, and then refluxed for 1 hour to effect dehydration. The mixture is cooled and extracted with ether. The ether extract is dried and evaporated to give 4-(1-cyclopentenyl)butanoic acid. The reported yield is 1.23 g (80%).
Synthesis of this compound
-
Oxidative Cleavage: A solution of 4-(1-cyclopentenyl)butanoic acid (1.54 g, 10 mmol) in a 1:1 mixture of tert-butyl alcohol and water (40 mL) is prepared. To this solution, a mixture of sodium metaperiodate (8.56 g, 40 mmol) and potassium permanganate (0.16 g, 1 mmol) in water (60 mL) is added dropwise with vigorous stirring over a period of 1 hour, maintaining the temperature below 30 °C.
-
Work-up: After stirring for an additional 2 hours, the reaction is quenched by the addition of sodium bisulfite until the purple color disappears. The mixture is then acidified with 6 N sulfuric acid and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is recrystallized from an ethyl acetate/hexane mixture to afford pure this compound. The reported yield is approximately 50%.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Spiro[4.4]-1-nonanone | 4-(1-Cyclopentenyl)butanoic acid | m-Chloroperbenzoic acid, NaOH, HCl | 80 |
| 2 | 4-(1-Cyclopentenyl)butanoic acid | This compound | NaIO₄, KMnO₄ | ~50 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: 5,9-Dioxodecanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,9-Dioxodecanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. |
| - Test a range of solvents with varying polarities. - Consider using a co-solvent system to fine-tune solubility. | |
| Insufficient Cooling | The solution may not have been cooled to a low enough temperature to induce complete crystallization. |
| - Ensure the solution is cooled for an adequate amount of time in an ice bath or refrigerator. | |
| Premature Crystallization | Crystals may have formed too quickly, trapping impurities and leading to loss during washing steps. |
| - Allow the solution to cool slowly to room temperature before placing it in a cold bath. | |
| Filtration Issues | Product may be passing through the filter paper. |
| - Use a finer porosity filter paper. - Ensure the filter paper is properly seated in the funnel. |
Issue 2: Persistent Impurities Detected by Chromatography
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurities | Impurities with similar solubility profiles may crystallize with the product. |
| - Perform a second recrystallization. - Consider using a different solvent system for the second recrystallization. | |
| Inadequate Washing | Residual mother liquor containing impurities may not have been completely removed. |
| - Wash the crystals with a small amount of cold, fresh solvent. - Ensure the wash solvent is chilled to minimize dissolution of the product. | |
| Thermal Decomposition | The compound may be degrading during heating to dissolve it for recrystallization. |
| - Use the minimum amount of heat necessary to dissolve the compound. - Consider using a lower boiling point solvent. | |
| Column Chromatography Issues | The chosen stationary or mobile phase may not be optimal for separating the impurity. |
| - Screen different solvent systems (mobile phases) of varying polarities. - Try a different stationary phase (e.g., silica gel with a different pore size, or a different type of adsorbent). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for solvent selection for the recrystallization of this compound?
Given that this compound is a dicarboxylic acid with two ketone groups, it possesses both polar and non-polar characteristics. A good starting point for solvent selection would be polar protic solvents like water or ethanol, or polar aprotic solvents like acetone or ethyl acetate. It may be necessary to use a solvent mixture to achieve optimal solubility for recrystallization. For instance, dissolving the compound in a minimal amount of a hot solvent in which it is very soluble, and then adding a "non-solvent" (in which it is poorly soluble) dropwise until turbidity persists is a common technique.
Q2: What chromatographic techniques are suitable for the purification and analysis of this compound?
Both normal-phase and reverse-phase chromatography can be explored.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is a common starting point for the purification of moderately polar organic compounds.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): This is a powerful analytical technique for assessing purity and can also be used for preparative purification. A C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to suppress ionization of the carboxylic acid groups) and an organic solvent like acetonitrile or methanol is a typical setup.[1][2]
-
Paper Chromatography: While a more classical technique, paper chromatography can be a simple and effective method for the initial screening of keto acids.[3][4]
Q3: How can I remove metal impurities from my sample of this compound?
Metal impurities, often introduced from reagents or equipment, can sometimes be removed by recrystallization from water with the addition of a small amount of dilute nitric acid.[5] The metal salts tend to remain dissolved in the acidic aqueous mother liquor.[5]
Q4: Are there any specialized crystallization techniques for dicarboxylic acids?
Yes, techniques like melt crystallization have been developed for the purification of dicarboxylic acids.[6] This involves crystallizing the compound from its molten state and can be an effective method for removing certain impurities.[6] Another approach involves the use of additives like surfactants or salts during crystallization to improve crystal size and yield.[7]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through the column.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography or HPLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Paper chromatography of keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 6. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 7. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
stability and degradation of 5,9-Dioxodecanoic acid under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5,9-Dioxodecanoic acid?
The stability of this compound can be influenced by several factors, including:
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pH: Extreme pH conditions (both acidic and alkaline) can potentially catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.
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Oxidizing Agents: The ketone groups may be susceptible to oxidation.
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Enzymatic Activity: In biological systems, enzymes could potentially metabolize the molecule.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable. Inert atmosphere (e.g., argon or nitrogen) can also be considered to minimize oxidative degradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products are not documented, potential degradation pathways could involve:
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Oxidative cleavage: This could lead to the formation of smaller dicarboxylic acids and other carbonyl compounds.
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Reduction: The ketone groups could be reduced to hydroxyl groups, forming hydroxy acids.
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Decarboxylation: Under certain conditions, loss of carbon dioxide from the carboxylic acid group might occur, although this typically requires harsh conditions for saturated carboxylic acids.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Several analytical methods can be employed to assess the stability and purity of this compound:
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High-Performance Liquid Chromatography (HPLC): Particularly with UV or mass spectrometric detection (LC-MS), this is a powerful tool for separating the parent compound from its degradation products and quantifying their amounts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid group may be necessary to increase volatility for GC analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions. Verify the purity of the solid material using a suitable analytical method (e.g., HPLC, NMR). |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Characterize the new peaks using LC-MS or other spectroscopic techniques to identify the degradation products. Review storage and handling procedures. |
| Inconsistent results between experimental batches. | Instability of this compound under experimental conditions. | Perform forced degradation studies under your specific experimental conditions (pH, temperature, light exposure) to understand the stability profile. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | Verify the solubility of this compound in your chosen solvent. Adjust the pH of the solution if necessary, keeping in mind the potential for pH-dependent degradation. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the kind of information that stability studies would generate. This is not actual experimental data for this compound.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C over 7 Days
| pH | % Degradation | Major Degradation Product(s) |
| 2.0 | < 1% | Not Detected |
| 5.0 | < 1% | Not Detected |
| 7.0 | 2.5% | Product A |
| 9.0 | 8.1% | Product A, Product B |
| 12.0 | 15.7% | Product B, Product C |
Table 2: Hypothetical Thermal Degradation of this compound (Solid State) over 30 Days
| Temperature | % Degradation |
| 4°C | < 0.5% |
| 25°C | 1.2% |
| 40°C | 5.8% |
| 60°C | 12.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stress
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Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acidic: Dilute the stock solution in 0.1 M HCl.
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Neutral: Dilute the stock solution in purified water.
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Alkaline: Dilute the stock solution in 0.1 M NaOH.
-
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Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
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Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.
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Data Evaluation: Compare the peak area of this compound in the stressed samples to that of a control sample to determine the percentage of degradation.
Protocol 2: Photostability Study
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Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile). Place the solution in a quartz cuvette or other UV-transparent container.
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Control Sample: Prepare an identical sample and wrap it in aluminum foil to protect it from light.
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Light Exposure: Expose the test sample to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) for a specified duration.
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Sample Analysis: Analyze both the exposed and control samples by HPLC at various time intervals.
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Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation and identify any photolytic degradation products.
Visualizations
Caption: General workflow for a forced degradation study.
overcoming solubility issues of 5,9-Dioxodecanoic acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5,9-Dioxodecanoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation in aqueous buffers is a common issue for dicarboxylic acids. This is often due to the compound's low intrinsic water solubility and the pH of the buffer. At a pH close to its isoelectric point, the molecule will have minimal charge and thus, minimal solubility in aqueous solutions.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can often dissolve poorly soluble organic compounds. However, it is crucial to first determine the maximum tolerable concentration of DMSO for your specific cell line, as it can be toxic at higher concentrations. A vehicle control (buffer with the same concentration of DMSO) should always be included in your experiments.
Q4: Are there any chemical modifications I can make to this compound to improve its solubility?
Chemical modifications can be a viable strategy. One common approach is salt formation.[1][2] By reacting the carboxylic acid groups with a suitable base, you can form a more soluble salt. Another possibility is derivatization to create a more soluble prodrug, though this is a more involved process.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility. The buffer pH may be close to the compound's pKa, minimizing its charge and solubility. | 1. Adjust pH: Modify the buffer pH to be at least 2 units above or below the pKa of the carboxylic acid groups. This will ensure the compound is in its more soluble ionized form.[2] 2. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer in a dropwise manner while vortexing.[2][3][4] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium over time. | 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in your specific assay medium. 2. Formulation Strategies: Consider using solubility-enhancing excipients such as surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins.[1][2] These can form micelles or inclusion complexes to keep the compound in solution. |
| Difficulty preparing a stock solution at the desired concentration. | The chosen solvent is not optimal for this compound. | 1. Solvent Screening: Test the solubility in a range of solvents with varying polarities (see table below). 2. Physical Modification: Reduce the particle size of the solid compound through techniques like micronization or sonication.[1][2][4] This increases the surface area available for solvation. |
General Solubility of Dicarboxylic Acids in Common Solvents
The following table provides a general guide to the solubility of dicarboxylic acids. Specific solubility of this compound should be experimentally determined.
| Solvent | Polarity | General Solubility of Dicarboxylic Acids |
| Water | High | Low to moderate, increases with temperature and pH adjustment. |
| Methanol / Ethanol | High | Moderate to good.[5] |
| Acetone | Medium | Moderate to good.[5][6][7] |
| Ethyl Acetate | Medium | Low to moderate.[5][6][7] |
| Dichloromethane | Low | Poor. |
| Hexane | Low | Poor.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
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Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
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Add the minimum volume of a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound. Gentle vortexing or sonication may be applied to aid dissolution.
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For use in aqueous-based experiments, add the concentrated stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid dispersion and minimize precipitation.
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Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration may be above the kinetic solubility limit.
Protocol 2: pH-Adjusted Aqueous Solution
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Prepare an aqueous suspension of this compound.
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While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.
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Monitor the pH of the solution using a calibrated pH meter.
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Continue adding the base until the this compound is fully dissolved and the desired pH is reached. Note that this will form the salt of the dicarboxylic acid.
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Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
optimization of reaction conditions for 5,9-Dioxodecanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 5,9-dioxodecanoic acid. The following protocols and advice are based on established chemical principles for analogous reactions, providing a robust framework for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical and common approach involves a two-step process:
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Friedel-Crafts Acylation: Reaction of a six-carbon aliphatic acyl chloride (e.g., adipoyl chloride) with a suitable aromatic substrate in the presence of a Lewis acid catalyst.
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Oxidative Cleavage: Subsequent oxidation of the resulting aromatic ketone to yield the desired this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The key parameters for a successful Friedel-Crafts acylation are:
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Purity of Reagents: All reagents, especially the Lewis acid catalyst (e.g., AlCl₃), should be anhydrous to prevent side reactions.
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Stoichiometry of Catalyst: The molar ratio of the Lewis acid to the acyl chloride is crucial and typically ranges from 1.1 to 2.0 equivalents.
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Temperature Control: The reaction is often exothermic, and maintaining a low temperature (typically 0-5 °C) during the addition of reagents is critical to minimize side-product formation.
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Solvent Choice: An inert solvent, such as dichloromethane (DCM) or nitrobenzene, is recommended.
Q3: What challenges might I face during the oxidative cleavage of the aromatic ring?
A3: Oxidative cleavage can be a challenging step. Common issues include:
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Incomplete Oxidation: The reaction may not go to completion, resulting in a mixture of partially oxidized intermediates.
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Over-oxidation: The strong oxidizing agents required can potentially cleave other parts of the molecule, leading to lower yields of the desired product.
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Product Isolation: Separating the desired dicarboxylic acid from the reaction mixture and byproducts can be complex.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts acylation | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature too high, leading to side reactions. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Increase the molar ratio of the Lewis acid catalyst. 3. Maintain the reaction temperature at 0-5 °C during reagent addition. |
| Formation of multiple products in acylation | 1. Isomerization of the acyl chloride. 2. Polysubstitution on the aromatic ring. | 1. Use a milder Lewis acid catalyst (e.g., FeCl₃). 2. Use a large excess of the aromatic substrate to favor monosubstitution. |
| Incomplete oxidative cleavage | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time. | 1. Increase the equivalents of the oxidizing agent (e.g., KMnO₄). 2. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of soluble byproducts. | 1. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). 2. Recrystallize the crude product from an appropriate solvent mixture. |
Experimental Protocols
Step 1: Synthesis of 6-oxo-6-phenylhexanoic acid (Friedel-Crafts Acylation)
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Reagents:
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Anhydrous Aluminum Chloride (AlCl₃): 1.2 equivalents
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Adipoyl chloride: 1.0 equivalent
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Benzene (or other suitable aromatic substrate): 10 equivalents (serves as both reactant and solvent)
-
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Procedure: a. To the flask, add benzene and AlCl₃ under a nitrogen atmosphere. b. Cool the mixture to 0 °C in an ice bath. c. Add adipoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material. e. Quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound (Oxidative Cleavage)
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Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagents:
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6-oxo-6-phenylhexanoic acid: 1.0 equivalent
-
Potassium permanganate (KMnO₄): 4.0 equivalents
-
Sodium carbonate (Na₂CO₃): 2.0 equivalents
-
Water
-
-
Procedure: a. Dissolve the 6-oxo-6-phenylhexanoic acid and Na₂CO₃ in water in the flask. b. Heat the solution to 80-90 °C. c. Add KMnO₄ portion-wise over 1-2 hours. The purple color of the permanganate should disappear as it reacts. d. After the addition is complete, reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. f. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the crude this compound. g. Filter the precipitate, wash with cold water, and dry. h. Recrystallize the crude product from a suitable solvent (e.g., water or ethyl acetate/hexane) to obtain the pure product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
proper storage and handling of 5,9-Dioxodecanoic acid
Frequently Asked Questions (FAQs)
Q1: What is the proper storage temperature for 5,9-Dioxodecanoic acid?
A1: Based on general guidelines for dicarboxylic acids, it is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption and degradation. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: What are the recommended personal protective equipment (PPE) when handling this compound?
A2: Standard laboratory PPE should be worn, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Q3: Is this compound soluble in water?
A3: Dicarboxylic acids with longer carbon chains tend to have limited solubility in water. It is expected that this compound will be sparingly soluble in water but should be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Q4: What are the potential hazards associated with this compound?
A4: While specific toxicity data is unavailable, similar dicarboxylic acids can cause skin and eye irritation upon contact. Inhalation of dust may irritate the respiratory tract. Ingestion may cause gastrointestinal discomfort.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally treated as chemical waste and should be handled by a licensed waste disposal company.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
| Symptom | Possible Cause | Troubleshooting Step |
| The compound is not dissolving in the chosen solvent at room temperature. | Low solubility of the dicarboxylic acid in the selected solvent. | 1. Gently warm the solution while stirring. 2. Try a different, more polar or non-polar organic solvent depending on the reaction requirements (e.g., DMSO, DMF, or a co-solvent system). 3. Use sonication to aid dissolution. |
| The compound precipitates out of solution upon cooling. | The solution was saturated at a higher temperature. | 1. Re-warm the solution before use. 2. Prepare a more dilute solution if the experimental conditions allow. 3. Consider using a co-solvent to improve solubility at lower temperatures. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Varying yields or reaction rates between batches. | Degradation of the compound due to improper storage. | 1. Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from light. 2. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. 3. Check the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) before use. |
| Unexpected side products are observed. | Reactivity of the dicarboxylic acid with other components in the reaction mixture. | 1. Review the compatibility of all reagents. Dicarboxylic acids can react with bases, oxidizing agents, and reducing agents. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. |
Data Presentation
Table 1: Physical and Chemical Properties of Structurally Similar Dicarboxylic Acids
| Property | Decanedioic Acid (Sebacic Acid) | Dodecanedioic Acid | General Expectations for this compound |
| Molecular Formula | C10H18O4 | C12H22O4 | C10H16O4 |
| Molecular Weight | 202.25 g/mol | 230.30 g/mol | 200.22 g/mol |
| Appearance | White crystalline powder | White crystalline powder | Off-white to white solid |
| Melting Point | 133-135 °C | 127-129 °C | Expected to be a solid with a distinct melting point. |
| Solubility in Water | 1 g/L (20 °C) | 0.04 g/L (20 °C) | Likely sparingly soluble in water. |
| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in hot ethanol, slightly soluble in ether | Expected to be soluble in common organic solvents. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on specific experimental needs.
Protocol 1: Preparation of a Stock Solution
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Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.
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Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired concentration.
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Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C for long-term storage) in a tightly sealed container, protected from light.
Protocol 2: General Procedure for a Coupling Reaction (e.g., Amide Formation)
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Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.
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Activation: Add a coupling agent (e.g., HBTU, EDC) and a base (e.g., DIPEA) to the solution and stir for the recommended activation time.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).
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Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
refining extraction protocols for 5,9-Dioxodecanoic acid from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5,9-Dioxodecanoic acid from complex matrices. The information provided is based on general principles of analytical chemistry and experience with similar acidic molecules, and should be adapted to your specific matrix and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on its structure. It is a dicarboxylic acid, meaning it has two acidic proton-donating groups. The pKa values for similar dicarboxylic acids are typically in the range of 4-6. This means that the charge of the molecule is pH-dependent. At a pH below its pKa, it will be in its neutral, protonated form, making it more soluble in organic solvents. At a pH above its pKa, it will be in its charged, deprotonated (carboxylate) form, making it more soluble in aqueous solutions. The two ketone groups may slightly influence its polarity.
Q2: Which extraction technique is best suited for this compound from complex matrices?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for extracting this compound.
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Solid-Phase Extraction (SPE) is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation. Anion exchange SPE cartridges are a good starting point, as they will retain the negatively charged carboxylate form of the molecule at an appropriate pH.
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Liquid-Liquid Extraction (LLE) is a more traditional method. It involves partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The efficiency of LLE is highly dependent on the choice of solvent and pH of the aqueous phase.
Q3: How can I improve the recovery of this compound from my samples?
A3: To improve recovery, consider the following:
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Sample Pre-treatment: For biological fluids like plasma or urine, protein precipitation is a critical step to release any protein-bound this compound. This can be achieved by adding a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). For tissue samples, homogenization and enzymatic digestion may be necessary to break down the tissue structure and release the analyte.
-
pH Adjustment: Carefully control the pH of your sample before extraction. For LLE, acidify the sample to a pH below the estimated pKa of this compound to ensure it is in its neutral form and partitions into the organic solvent. For anion exchange SPE, the sample pH should be adjusted to be above the pKa to ensure the molecule is charged and retains on the sorbent.
-
Solvent Selection (for LLE): Choose an organic solvent that is immiscible with water and has a good affinity for this compound. A moderately polar solvent like ethyl acetate or a mixture of a nonpolar and a polar solvent might be a good starting point.
-
Elution Optimization (for SPE): If using SPE, ensure your elution solvent is strong enough to displace the analyte from the sorbent. For anion exchange SPE, this is typically achieved by using a solvent with a pH below the pKa of the analyte or by including a competing ion in the elution buffer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Incomplete disruption of the sample matrix. 2. Protein binding of the analyte. 3. Suboptimal pH during extraction. 4. Inappropriate solvent selection (LLE) or elution conditions (SPE). 5. Analyte degradation. | 1. Optimize homogenization or digestion protocol for tissue samples. 2. Implement a protein precipitation step (e.g., with acetonitrile or methanol). 3. Systematically evaluate a range of pH values for your sample before extraction. 4. For LLE, test different organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). For SPE, optimize the composition and pH of the elution solvent. 5. Investigate the stability of this compound under your experimental conditions (temperature, pH, light exposure). Consider adding antioxidants if oxidative degradation is suspected. |
| High Background/Interference in Final Analysis (e.g., by LC-MS) | 1. Co-extraction of matrix components. 2. Insufficient selectivity of the extraction method. 3. Contamination from reagents or labware. | 1. Include a wash step in your SPE protocol to remove weakly bound impurities. For LLE, a back-extraction step (washing the organic extract with a clean aqueous buffer) can be beneficial. 2. Consider using a more selective SPE sorbent (e.g., a mixed-mode sorbent). For LLE, try a different organic solvent. 3. Use high-purity solvents and reagents. Thoroughly clean all glassware. |
| Poor Reproducibility | 1. Inconsistent sample pre-treatment. 2. Variability in pH adjustment. 3. Inconsistent solvent volumes or extraction times. 4. SPE cartridge variability. | 1. Standardize your pre-treatment protocol and ensure it is followed precisely for all samples. 2. Use a calibrated pH meter and fresh buffers. 3. Use calibrated pipettes and a consistent vortexing/shaking time. 4. Use cartridges from the same manufacturing lot. |
Experimental Protocols (Templates)
Note: These are general protocols and should be optimized for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
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Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute.
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Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Acidification: Add 5 µL of 1 M HCl to the supernatant to adjust the pH to approximately 3.
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Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.
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Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
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Organic Layer Collection: Transfer the upper organic layer to a new tube.
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Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
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Sample Preparation: To 500 µL of urine, add 500 µL of a buffer solution (e.g., 100 mM phosphate buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of the sample buffer.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of the sample buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic impurities.
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Elution: Elute the this compound with 1 mL of a solution of 2% formic acid in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how to summarize your experimental results. You should replace this with your own data.
Table 1: Recovery of this compound using different LLE solvents.
| Organic Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Ethyl Acetate | 85.2 | 4.1 |
| Dichloromethane | 72.5 | 5.3 |
| Methyl tert-butyl ether | 88.9 | 3.8 |
Table 2: Effect of Sample pH on SPE Recovery (Weak Anion Exchange).
| Sample pH | Mean Recovery (%) | Standard Deviation (%) |
| 4.0 | 45.7 | 6.2 |
| 5.0 | 82.1 | 4.5 |
| 6.0 | 91.3 | 3.1 |
| 7.0 | 90.5 | 3.5 |
Visualizations
Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Logical troubleshooting flowchart for low recovery of this compound.
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 5,9-Dioxodecanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of 5,9-Dioxodecanoic acid is not currently available in the public domain. This guide provides a comparative framework based on the known cytotoxic profiles of structurally related fatty acid analogs, including dicarboxylic acids and medium-chain fatty acids. The experimental protocols and pathway diagrams are presented to facilitate future research in this area.
Introduction
The exploration of novel fatty acid analogs for therapeutic purposes is a burgeoning field in drug discovery. Among these, this compound, a dicarboxylic acid with two ketone groups, presents an interesting candidate for cytotoxicity studies, particularly in the context of oncology. Its structural features suggest the potential for unique interactions with cellular pathways, possibly leading to selective cytotoxicity against cancer cells. This guide aims to provide a comparative overview of the potential cytotoxicity of this compound by examining available data on its structural relatives.
Comparative Cytotoxicity of Fatty Acid Analogs
While specific data for this compound is lacking, we can infer potential cytotoxic activity by comparing it to other classes of fatty acids.
Table 1: Comparative Cytotoxicity of Decanoic Acid and Dicarboxylic Acid Analogs
| Compound Class | Example Compound | Reported Cytotoxicity | Target Cell Lines | IC50 Values |
| Medium-Chain Fatty Acids | Decanoic Acid | Generally low to no cytotoxicity in normal cells; may enhance the cytotoxicity of other agents in cancer cells.[1] | Various cancer and normal cell lines | Not typically reported as directly cytotoxic |
| Dicarboxylic Acids | 1,2-Benzene Dicarboxylic Acid, Mono 2-Ethylhexyl Ester | Exhibits selective cytotoxicity against cancer cell lines. | HepG2, MCF-7, HaCaT, NIH 3T3 | 42 µg/ml (HepG2), 100 µg/ml (MCF-7), 250 µg/ml (HaCaT), >500 µg/ml (NIH 3T3)[2][3] |
| Dicarboxylic Acid Platinum Conjugates | Diammine dicarboxylic acid platinum | Enhances cytotoxicity in platinum-resistant ovarian cancer cells.[4] | Platinum-resistant ovarian cancer cells | Not specified |
Analysis:
-
Medium-Chain Fatty Acids (MCFAs): Decanoic acid, the parent chain of this compound, generally exhibits low cytotoxicity to normal cells.[1] Some studies suggest that MCFAs may even have protective effects. However, in the context of cancer, some MCFAs have been shown to sensitize cancer cells to other therapeutic agents, a phenomenon that warrants further investigation for this compound.[1]
-
Dicarboxylic Acids: Studies on dicarboxylic acid analogs, such as derivatives of benzene dicarboxylic acid, have demonstrated selective cytotoxicity towards cancer cell lines while showing less toxicity to normal cells.[2][3] This selectivity is a highly desirable characteristic in anticancer drug development. The presence of two carboxylic acid groups, as in this compound, may contribute to this selective effect.
The introduction of two ketone groups in this compound is a significant structural modification. These electrophilic centers could potentially interact with cellular nucleophiles, such as thiol groups in proteins and glutathione, leading to cellular stress and apoptosis. This structural feature is absent in simple decanoic acid and may confer a distinct cytotoxic mechanism.
Experimental Protocols
To facilitate research into the cytotoxicity of this compound and its analogs, detailed protocols for two common cytotoxicity assays are provided below.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6][7][8]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 hours).[6]
-
Cell Fixation: Gently add 100 µL of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.[6][7]
-
Washing: Wash the plates four times with deionized water and allow them to air dry.[7]
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature in the dark.[6][7]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
WST-1 Assay
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability, based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[9][10][11][12]
Materials:
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[9][10][12]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[11][12] The optimal incubation time may vary between cell types.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.[9][10]
Signaling Pathways and Visualizations
The induction of apoptosis is a key mechanism of action for many cytotoxic compounds. Understanding the potential signaling pathways affected by this compound is crucial.
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for assessing the cytotoxicity of this compound and its analogs.
Apoptosis Signaling Pathways
Cytotoxic compounds often induce cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.[13][14][15][16][17]
Conclusion
While direct experimental evidence is needed to ascertain the cytotoxic properties of this compound, a comparative analysis of its structural analogs suggests a potential for selective anticancer activity. The presence of both dicarboxylic acid and diketone functionalities may lead to a unique mechanism of action that warrants thorough investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to embark on the cytotoxic evaluation of this and other novel fatty acid derivatives. Future studies should focus on determining the IC50 values of this compound across a panel of cancer and normal cell lines and elucidating the specific molecular pathways involved in its potential cytotoxic effects.
References
- 1. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diammine dicarboxylic acid platinum enhances cytotoxicity in platinum-resistant ovarian cancer cells through induction of apoptosis and S-phase cell arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. zellx.de [zellx.de]
- 9. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
A Guide to the Validation of 5,9-Dioxodecanoic Acid as a Potential Biomarker
Introduction
The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a comprehensive overview of the necessary steps to validate a potential biomarker, using the hypothetical case of 5,9-Dioxodecanoic acid. While specific experimental data for this compound as a biomarker is not yet established in publicly available literature, this document outlines the rigorous process that would be required to assess its clinical utility. We will explore the key phases of biomarker validation, from initial discovery through analytical and clinical validation, and compare its hypothetical performance metrics against established, albeit unrelated, biomarkers to provide a framework for evaluation.
Phase 1: Discovery and Initial Characterization
The journey of a biomarker begins with its discovery, often through untargeted metabolomics studies that compare biological samples from healthy and diseased cohorts. In the case of this compound, its discovery would likely stem from observing significantly different concentrations in patient samples (e.g., plasma, urine) compared to healthy controls.
Hypothetical Discovery Data
| Cohort | Mean Concentration (µM) | Standard Deviation | p-value |
| Healthy Controls (n=100) | 2.5 | 0.8 | < 0.001 |
| Disease Cohort (n=100) | 15.2 | 4.1 | < 0.001 |
This initial data suggests a potential association between elevated this compound and the disease state, warranting further investigation.
Experimental Protocol: Untargeted Metabolomics for Biomarker Discovery
-
Sample Collection: Collect plasma samples from both the disease and healthy control groups. Samples should be collected under standardized conditions (e.g., fasting state) to minimize variability.
-
Metabolite Extraction: Precipitate proteins from plasma samples using a cold solvent (e.g., methanol). Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The liquid chromatography step separates the individual metabolites, and the mass spectrometry step detects and helps identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Utilize bioinformatics software to process the raw LC-MS/MS data, identify features (potential metabolites), and perform statistical analysis to identify features that are significantly different between the two groups.
dot
Caption: A typical workflow for biomarker discovery using metabolomics.
Phase 2: Analytical Validation
Once a candidate biomarker is identified, the next crucial step is to develop and validate a robust analytical method for its quantification. This ensures that measurements are accurate, precise, and reproducible.
Key Analytical Performance Metrics (Hypothetical)
| Parameter | This compound Assay | Alternative Biomarker Assay (e.g., ELISA) |
| Limit of Detection (LOD) | 0.1 µM | 5 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µM | 20 pg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µM | 1000 pg/mL |
| Intra-assay Precision (%CV) | < 5% | < 10% |
| Inter-assay Precision (%CV) | < 8% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
Experimental Protocol: Targeted LC-MS/MS for Quantification
-
Sample Preparation: Spike known concentrations of a stable isotope-labeled internal standard of this compound into plasma samples. Perform a liquid-liquid or solid-phase extraction to isolate the analyte of interest and remove interfering substances.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound in a matrix that mimics the biological sample (e.g., charcoal-stripped plasma).
-
Targeted LC-MS/MS Analysis: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring accurate quantification.
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples.
Phase 3: Clinical Validation and Performance Evaluation
The final and most critical phase is to evaluate the biomarker's performance in a larger, independent patient cohort to determine its clinical utility. This involves assessing its ability to distinguish between diseased and healthy individuals.
Hypothetical Clinical Performance
| Metric | This compound | Established Biomarker X | Established Biomarker Y |
| Sensitivity | 92% | 85% | 78% |
| Specificity | 88% | 95% | 90% |
| Area Under the Curve (AUC) | 0.94 | 0.91 | 0.87 |
| Positive Predictive Value (PPV) | 89% | 94% | 88% |
| Negative Predictive Value (NPV) | 91% | 87% | 81% |
Experimental Protocol: Cohort Study and ROC Analysis
-
Cohort Recruitment: Recruit a large, well-characterized cohort of patients with the disease and a comparable control group. The sample size should be statistically powered to provide meaningful results.
-
Sample Analysis: Measure the concentration of this compound in all samples using the validated analytical method described in Phase 2.
-
Statistical Analysis:
-
Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) at various concentration thresholds. The Area Under the Curve (AUC) provides a measure of the overall diagnostic accuracy of the biomarker. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.
-
Determination of Cut-off Values: Identify the optimal cut-off concentration that provides the best balance of sensitivity and specificity for the intended clinical application.
-
Predictive Value Calculation: Based on the chosen cut-off, calculate the positive and negative predictive values.
-
dot
Caption: A hypothetical pathway showing the production of this compound.
The validation of a novel biomarker like this compound is a rigorous, multi-faceted process. While this guide presents a hypothetical scenario, it underscores the essential experimental protocols and data analysis required to move a candidate biomarker from initial discovery to potential clinical application. The successful validation of this compound would depend on its ability to consistently and accurately identify the disease state, offering a tangible benefit over existing diagnostic methods. Further research would be necessary to establish its biological role and confirm its clinical utility in diverse patient populations.
The Enigmatic Role of 5,9-Dioxodecanoic Acid in Biological Systems: A Comparative Guide to Oxo-Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxo-fatty acids are a class of lipid mediators derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a variety of physiological and pathological processes, including inflammation, metabolic regulation, and cell signaling. While significant research has illuminated the functions of several oxo-fatty acids, such as 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-ODA, the biological activities of many other species, including 5,9-Dioxodecanoic acid, remain largely unexplored. This guide provides a comparative overview of the current understanding of well-characterized oxo-fatty acids and outlines a roadmap for investigating the potential role of this compound in biological systems.
The Knowledge Gap: this compound
Currently, there is a significant lack of published research on the specific biological effects of this compound. While its chemical structure suggests it may be an intermediate in fatty acid metabolism, potentially arising from the oxidation of decanoic acid, its precise metabolic pathways and biological functions are yet to be determined. The breakdown of decanoic acid can lead to the formation of dicarboxylic acids like sebacic acid (decanedioic acid), indicating that this compound could be a transient species in these metabolic routes.[1][2][3]
A Comparative Look at Well-Characterized Oxo-Fatty Acids
To provide a framework for understanding the potential roles of this compound, this section compares the known biological activities of other prominent oxo-fatty acids.
Table 1: Comparative Biological Activities of Selected Oxo-Fatty Acids
| Oxo-Fatty Acid | Precursor Fatty Acid | Key Biological Activities | Known Receptors/Targets |
| 9-oxo-ODA | Linoleic Acid | PPARα agonist, anti-obesity, anti-hyperlipidemic. | PPARα |
| 13-oxo-ODA | Linoleic Acid | PPARα agonist, anti-inflammatory, regulates lipid metabolism.[4] | PPARα |
| 5-oxo-ETE | Arachidonic Acid | Potent chemoattractant for eosinophils and neutrophils, pro-inflammatory. | OXE receptor (OXER1) |
| 12-oxo-ETE | Arachidonic Acid | Pro-inflammatory, involved in cell proliferation and angiogenesis. | GPR31 |
Signaling Pathways of Known Oxo-Fatty Acids
The biological effects of oxo-fatty acids are mediated through specific signaling pathways. For instance, 9-oxo-ODA and 13-oxo-ODA exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism. In contrast, 5-oxo-ETE signals through the G protein-coupled receptor OXER1, leading to the activation of downstream inflammatory pathways.
Experimental Protocols for Characterizing this compound
To elucidate the biological functions of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols, adapted from methodologies used for other fatty acids, can serve as a starting point for investigation.
Quantification of this compound in Biological Samples
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of lipids.
-
Sample Preparation:
-
Homogenize tissue or plasma samples in a suitable solvent (e.g., methanol/water).
-
Perform lipid extraction using a solvent system like hexane/isopropanol.
-
For total fatty acid analysis, perform alkaline hydrolysis to release esterified fatty acids.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with an acidic modifier (e.g., acetic acid or formic acid).
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-to-product ion transitions for this compound and a suitable internal standard.
-
Cell-Based Assays for Biological Activity
a) PPARα Activation Assay
This assay determines if this compound can activate the PPARα receptor.
-
Methodology: Luciferase Reporter Assay
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.
-
Co-transfect the cells with a plasmid containing a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
After 24 hours, treat the cells with varying concentrations of this compound, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
b) Anti-inflammatory Activity Assay
This assay assesses the potential of this compound to modulate inflammatory responses in immune cells.
-
Methodology: Measurement of Pro-inflammatory Cytokine Production in Macrophages
-
Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Table 2: Summary of Experimental Protocols for Characterizing this compound
| Experiment | Objective | Key Methodologies | Expected Outcome |
| Quantification | To measure the levels of this compound in biological samples. | LC-MS/MS | Concentration of this compound in various tissues and fluids. |
| PPARα Activation | To determine if this compound is a PPARα agonist. | Luciferase Reporter Assay | Dose-dependent increase in luciferase activity if it is a PPARα agonist. |
| Anti-inflammatory Activity | To assess the effect on inflammatory responses. | ELISA for pro-inflammatory cytokines in LPS-stimulated macrophages. | Reduction in cytokine levels would indicate anti-inflammatory properties. |
| Metabolic Stability | To understand its metabolic fate. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. | Identification of potential metabolites. |
Conclusion and Future Directions
The field of oxo-fatty acids is rapidly expanding, with new discoveries continually highlighting their importance in health and disease. While this compound remains a largely uncharacterized molecule, its structural similarity to other biologically active fatty acids suggests it may possess important functions. The experimental approaches outlined in this guide provide a clear path forward for researchers to begin to unravel the biological significance of this enigmatic molecule. Future studies should focus on its synthesis, quantification in various biological matrices under different physiological and pathological conditions, and a comprehensive evaluation of its activity in a range of cell-based and in vivo models. Such research will be crucial in determining whether this compound is a novel signaling molecule with therapeutic potential.
References
comparative study of different synthetic routes to 5,9-Dioxodecanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 5,9-Dioxodecanoic acid, a molecule of interest for various research and development applications. Due to the limited availability of direct published syntheses for this specific compound, this document outlines plausible synthetic strategies based on established organic chemistry principles. The comparison focuses on key metrics such as theoretical yield, reaction complexity, and the nature of starting materials.
Executive Summary
Three potential synthetic routes for this compound are presented and compared:
-
Alkylation of a β-Diketone: This classical approach involves the alkylation of a readily available β-diketone, such as acetylacetone, with a suitable haloalkanoic acid derivative. This method offers a straightforward and convergent approach to the target molecule.
-
Ozonolysis of a Cyclic Alkene: This strategy relies on the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene precursor. The choice of the starting cycloalkene is critical for obtaining the desired dicarbonyl compound.
-
Oxidation of a Dihydroxy Acid: This route involves the oxidation of a precursor molecule containing two hydroxyl groups at the 5th and 9th positions of a decanoic acid backbone. The success of this method depends on the availability of the diol precursor and the choice of a suitable oxidizing agent.
Data Presentation
| Synthetic Route | Key Transformation | Starting Materials | Theoretical Yield (Estimated) | Purity (Estimated) | Reaction Time (Estimated) | Cost-Effectiveness (Estimated) |
| Route 1: Alkylation of β-Diketone | C-Alkylation | Acetylacetone, 5-bromopentanoic acid | 60-70% | High | 12-24 hours | Moderate |
| Route 2: Ozonolysis of Cyclic Alkene | Oxidative Cleavage | Cyclodecene-5-carboxylic acid | 50-60% | Moderate to High | 8-16 hours | Low to Moderate |
| Route 3: Oxidation of Dihydroxy Acid | Oxidation | 5,9-Dihydroxydecanoic acid | 70-80% | High | 4-8 hours | High (if diol is readily available) |
Experimental Protocols
Route 1: Alkylation of a β-Diketone (Based on similar procedures)
Step 1: Formation of the Dianion of Acetylacetone
-
To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol, acetylacetone (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours to ensure the complete formation of the disodioacetylacetone.
Step 2: Alkylation with 5-Bromopentanoic Acid
-
A solution of 5-bromopentanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) is added to the solution of disodioacetylacetone at 0 °C.
-
The reaction mixture is heated to 60 °C and stirred for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is acidified with 1 M HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Ozonolysis of a Cyclic Alkene (Hypothetical)
Step 1: Ozonolysis
-
A solution of cyclodecene-5-carboxylic acid (1.0 eq) in a mixture of dichloromethane and methanol (1:1) is cooled to -78 °C.
-
Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The excess ozone is removed by purging the solution with nitrogen gas.
Step 2: Reductive Work-up
-
Dimethyl sulfide (2.0 eq) is added to the reaction mixture at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for 12 hours.
Step 3: Purification
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield this compound.
Route 3: Oxidation of a Dihydroxy Acid (Hypothetical)
Step 1: Oxidation
-
To a solution of 5,9-dihydroxydecanoic acid (1.0 eq) in acetone at 0 °C, Jones reagent (2.5 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction is monitored by TLC.
Step 2: Work-up and Purification
-
The reaction is quenched by the addition of isopropanol.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to give this compound.
Mandatory Visualization
Caption: Workflow for the comparative study of synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Structural Confirmation of Synthesized 5,9-Dioxodecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the target molecule. This guide provides a comparative overview of the standard analytical techniques used for the structural elucidation of 5,9-Dioxodecanoic acid, a difunctionalized aliphatic carboxylic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents expected analytical outcomes based on established principles of organic spectroscopy and provides a framework for its characterization.
Spectroscopic and Chromatographic Confirmation Methods
The structural confirmation of a synthesized organic molecule like this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information about the molecule's structure, functional groups, and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Summary: Expected Spectroscopic and Chromatographic Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Alternative Methods/Considerations |
| ¹H NMR | Chemical Shift (δ) | Carboxylic Acid (-COOH): ~10-12 ppm (broad singlet) α-protons to carbonyls (-CH₂CO-): ~2.4-2.7 ppm (multiplets) β-protons to carbonyls and carboxyl (-CH₂-): ~1.6-2.2 ppm (multiplets) Other methylene protons (-CH₂-): ~1.2-1.6 ppm (multiplets) | Deuterium exchange (D₂O) to confirm the -COOH proton. 2D NMR techniques (COSY, HMQC) for proton-proton and proton-carbon correlations. |
| ¹³C NMR | Chemical Shift (δ) | Carboxylic Acid Carbonyl (-C OOH): ~175-185 ppm Ketone Carbonyls (-C O-): ~205-220 ppm Methylene carbons (various): ~20-40 ppm | DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. |
| FTIR | Wavenumber (cm⁻¹) | Carboxylic Acid O-H stretch: 2500-3300 cm⁻¹ (very broad) C-H stretch (aliphatic): 2850-3000 cm⁻¹ Carbonyl (C=O) stretch (ketone): ~1715 cm⁻¹ (strong, sharp) Carbonyl (C=O) stretch (carboxylic acid): ~1700-1725 cm⁻¹ (strong, sharp) | Attenuated Total Reflectance (ATR) for solid or liquid samples. |
| Mass Spectrometry | m/z Ratio | Molecular Ion Peak [M]⁺: Expected at m/z 202.22 Key Fragmentation Peaks: Loss of H₂O (M-18), loss of COOH (M-45), α-cleavage at carbonyl groups. | High-Resolution Mass Spectrometry (HRMS) for exact mass determination and elemental composition. Chemical ionization (CI) for a less fragmented spectrum and a more prominent molecular ion peak. |
| HPLC | Retention Time (tᵣ) | Dependent on column, mobile phase, and flow rate. A single sharp peak indicates high purity. | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., esterification of the carboxylic acid) for volatile analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
If desired, run DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For HRMS, use a high-resolution instrument (e.g., TOF, Orbitrap) to obtain the exact mass.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
cross-validation of analytical techniques for 5,9-Dioxodecanoic acid measurement
A Comparative Guide to the Cross-Validation of Analytical Techniques for 5,9-Dioxodecanoic Acid Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates like this compound is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical techniques for the measurement of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a dicarboxylic acid containing two ketone groups. Its structure presents analytical challenges, including low volatility and potential thermal instability, which necessitate careful method selection and optimization. This guide explores the cross-validation of GC-MS and LC-MS/MS methods, offering insights into their respective strengths and weaknesses for the analysis of this and similar analytes.
Data Presentation
The following table summarizes the key performance characteristics of typical GC-MS and LC-MS/MS methods adapted for the analysis of this compound. These values are representative and may vary based on the specific instrumentation, sample matrix, and protocol optimizations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis. | Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity. |
| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[1][2] | Often requires protein precipitation and may involve derivatization to enhance ionization and chromatographic retention.[3][4][5] |
| Limit of Detection (LOD) | Typically in the low nanogram (ng) range.[1] | Can achieve picogram (pg) to low nanogram (ng) levels, offering higher sensitivity.[5][6] |
| Limit of Quantification (LOQ) | Generally in the mid to high nanogram (ng) range. | Can be as low as the high picogram (pg) to low nanogram (ng) range.[5] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | Generally <15%[1] | Generally <10% |
| Accuracy (%Bias) | Typically within ±15% | Typically within ±15% |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with faster analysis times per sample.[7] |
| Specificity | Good, but may be limited by co-eluting substances with similar mass spectra. | Excellent, due to the use of specific precursor-product ion transitions (MRM).[7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a common approach for the analysis of dicarboxylic acids like this compound using GC-MS following derivatization.
1. Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard solution.
-
Acidify the sample with 0.1 M HCl.
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][2]
-
Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid groups and TMS ethers of the ketone groups (in their enol form).
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scanning over a mass range of m/z 50-600.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a sensitive LC-MS/MS method for this compound, which includes a derivatization step to enhance detection.
1. Sample Preparation:
-
To 50 µL of sample, add an internal standard.
-
Precipitate proteins by adding a threefold excess of ice-cold acetonitrile.[5]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a reaction buffer.
-
Add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) to target the ketone groups, in the presence of a catalyst.[3][4]
-
Incubate at a controlled temperature to allow the reaction to proceed.
-
Quench the reaction and dilute the sample for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
literature review on the biological effects of 5,9-Dioxodecanoic acid
A comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding the biological effects of 5,9-Dioxodecanoic acid. As of late 2025, there are no detailed experimental studies, quantitative data, or established signaling pathways specifically associated with this compound. Therefore, the creation of a detailed comparison guide with experimental protocols and pathway diagrams as requested is not feasible at this time.
This review summarizes the limited available information and provides a brief overview of the biological activities of structurally related compound classes to offer potential context for future research.
This compound: Current State of Knowledge
Searches of major scientific databases and chemical literature yield minimal information directly pertaining to the biological activity of this compound. The compound is occasionally mentioned in the context of chemical synthesis or as a potential biosynthetic precursor for certain alkaloids, such as pinidine. However, these references do not provide data on its physiological or toxicological effects. The absence of dedicated studies on its metabolism, mechanism of action, or interaction with biological systems prevents any detailed analysis.
Biological Context from Structurally Related Compounds
To provide a speculative framework, it is possible to consider the known biological effects of compounds with similar structural features, such as aliphatic diketones and decanoic acid derivatives. It is crucial to emphasize that these are general activities of related molecules and may not be representative of the specific actions of this compound.
Aliphatic Diketones
Aliphatic diketones, which contain two ketone functional groups, exhibit a range of biological activities that are highly dependent on the relative positions of the carbonyl groups (α, β, γ, etc.) and the overall carbon chain length.
-
α-Diketones: Some shorter-chain α-diketones, such as 2,3-butanedione (diacetyl), are used as flavoring agents. However, concerns have been raised about their potential respiratory toxicity upon inhalation in occupational settings.
-
γ-Diketones: The neurotoxic effects of γ-diketones, like 2,5-hexanedione, are well-documented. These compounds can cause peripheral neuropathy by cross-linking neurofilament proteins.
The 5,9-dioxo positioning in this compound does not fall into the commonly studied α, β, or γ categories, making direct comparisons difficult.
Decanoic Acid and its Derivatives
This compound is a derivative of decanoic acid (capric acid), a ten-carbon saturated fatty acid. Decanoic acid and its derivatives are known to possess various biological activities.
-
Antimicrobial Properties: Decanoic acid exhibits antibacterial and antifungal properties.[1]
-
Metabolic Effects: As a medium-chain fatty acid, decanoic acid is readily metabolized and can serve as an energy source.[1][2]
-
Pharmaceutical Applications: Decanoate esters of various drugs are utilized to create long-acting injectable formulations due to their increased lipophilicity.[3][4][5]
The introduction of two ketone groups onto the decanoic acid backbone would significantly alter its physicochemical properties, such as polarity and reactivity, likely leading to a biological activity profile distinct from that of decanoic acid itself.
Hypothetical Signaling Pathways and Experimental Workflows
Given the lack of experimental data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. For illustrative purposes, a generalized workflow for investigating the biological effects of a novel compound is presented below.
Caption: A generalized workflow for evaluating a novel chemical compound.
Conclusion
References
Phenyl-Diketo Acids Emerge as Potent Inhibitors of Mycobacterium tuberculosis Malate Synthase, a Key Enzyme in Fatty Acid Metabolism
For Immediate Release
A comprehensive analysis of phenyl-diketo acid (PDKA) derivatives reveals their significant inhibitory efficacy against Mycobacterium tuberculosis malate synthase (GlcB), a crucial enzyme in the glyoxylate shunt pathway essential for fatty acid metabolism in the pathogen. This guide provides a detailed comparison of PDKA analogues, their inhibitory activities, and the experimental basis for these findings, offering valuable insights for researchers and drug development professionals in the field of tuberculosis therapeutics.
A series of synthesized phenyl-diketo acid derivatives have demonstrated potent inhibitory activity against M. tuberculosis malate synthase (GlcB), with IC50 values ranging from the nanomolar to the micromolar scale.[1] These findings highlight the potential of the PDKA scaffold in developing novel anti-tuberculosis agents that target the pathogen's metabolic pathways. The glyoxylate shunt is critical for the survival of several pathogens that cause chronic infections by allowing the use of fatty acids as a carbon source.[1]
Comparative Efficacy of Phenyl-Diketo Acid Derivatives
The inhibitory potency of various PDKA derivatives against GlcB is summarized in the table below. The data showcases the structure-activity relationship, where substitutions on the phenyl ring significantly influence the inhibitory concentration.
| Compound ID | Substitution Pattern | IC50 (µM) against GlcB |
| PDKA-1 | 4-Cl | 0.02 |
| PDKA-2 | 4-Br | 0.03 |
| PDKA-3 | 4-F | 0.05 |
| PDKA-4 | 3,4-diCl | 0.04 |
| PDKA-5 | 2,4-diCl | 0.08 |
| PDKA-6 | Unsubstituted | >100 |
| PDKA-7 | 4-CH3 | >100 |
Data compiled from studies on phenyl-diketo acid inhibitors of M. tuberculosis malate synthase.[1]
Mechanism of Action and Signaling Pathway
Phenyl-diketo acids act as inhibitors of malate synthase (GlcB), one of the two key enzymes in the glyoxylate shunt. This pathway is an offshoot of the tricarboxylic acid (TCA) cycle and is essential for organisms that can grow on fatty acids or acetate as their sole carbon source. By inhibiting GlcB, PDKAs prevent the conversion of glyoxylate and acetyl-CoA to malate, thereby disrupting the pathogen's ability to utilize fatty acids for energy and biosynthesis.
Experimental Protocols
The determination of the inhibitory efficacy of PDKA derivatives was conducted using a standardized enzyme inhibition assay.
Malate Synthase (GlcB) Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant M. tuberculosis malate synthase (GlcB) was expressed and purified. Solutions of the substrates, glyoxylate and acetyl-CoA, were prepared in the assay buffer.
-
Inhibitor Preparation: Phenyl-diketo acid derivatives were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Assay Procedure: The enzymatic reaction was initiated by adding GlcB to a reaction mixture containing the substrates and varying concentrations of the PDKA inhibitor. The reaction progress was monitored by measuring the increase in absorbance at a specific wavelength, corresponding to the formation of the product, malate, or a coupled reaction product.
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by fitting the data to a dose-response curve.
The following diagram illustrates the general workflow of the enzyme inhibition assay.
Conclusion
The presented data strongly supports the potential of phenyl-diketo acid derivatives as a promising class of inhibitors targeting Mycobacterium tuberculosis malate synthase. The detailed structure-activity relationship and the established experimental protocols provide a solid foundation for further optimization and development of these compounds as novel anti-tuberculosis therapeutics. The unique mode of action, targeting a metabolic pathway crucial for the pathogen's persistence, offers a compelling strategy to combat drug-resistant strains of tuberculosis.
References
Comparative Analysis of 5,9-Dioxodecanoic Acid: In Vitro vs. In Vivo Effects
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological effects of 5,9-Dioxodecanoic acid. Despite targeted searches for its in vitro and in vivo activities, no substantial experimental data on its pharmacological, toxicological, or signaling pathway interactions could be identified. The primary context in which this compound appears in the literature is related to its chemical synthesis and its investigation as a potential biosynthetic precursor for the alkaloid pinidine.
Limited In Vivo Studies in Biosynthesis
Absence of In Vitro Data
No peer-reviewed articles detailing the in vitro effects of this compound on cell lines, enzymes, or receptor systems were found. Consequently, there is no data available to populate a comparative table of its biological activities, nor are there established experimental protocols for its study in an in vitro setting.
Proposed Biosynthetic Pathway
While experimental data on its effects is lacking, the proposed role of this compound in the biosynthetic pathway of pinidine can be visualized. The following diagram illustrates the hypothetical conversion of a precursor into pinidine, with this compound as a potential intermediate.
Caption: Hypothetical biosynthetic pathway of Pinidine from a poly-β-keto acid, highlighting the potential intermediate role of this compound.
Conclusion
The current body of scientific literature does not contain sufficient data to construct a comparative guide on the in vitro and in vivo effects of this compound. The compound has been synthesized and evaluated in a very specific biosynthetic context, but its broader biological activities remain uninvestigated. Further research is required to elucidate any potential pharmacological or toxicological properties of this molecule. Therefore, a detailed comparison with alternative compounds or a comprehensive data summary is not feasible at this time.
For researchers, scientists, and drug development professionals, this guide provides a detailed mechanistic comparison of 5,9-Dioxodecanoic acid and its structurally related analogs: Azelaic Acid, Sebacic Acid, and Adipic Acid. This document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their comparative biological activities.
Introduction
This compound is a dicarboxylic acid with a ten-carbon chain and ketone groups at positions 5 and 9. While specific mechanistic data for this compound is limited, its structural similarity to other dicarboxylic acids provides a basis for comparative analysis. This guide focuses on three well-characterized dicarboxylic acids: Azelaic Acid (a nine-carbon dicarboxylic acid), Sebacic Acid (a ten-carbon dicarboxylic acid), and Adipic Acid (a six-carbon dicarboxylic acid). By examining their known mechanisms of action, we can infer potential biological activities and guide future research on this compound.
Structural Comparison
The fundamental structural difference between these compounds lies in the length of their carbon chains and the presence of additional functional groups. This compound is unique among this group due to its two ketone functionalities.
-
This compound: C10H14O4
-
Azelaic Acid (Nonanedioic acid): C9H16O4
-
Sebacic Acid (Decanedioic acid): C10H18O4
-
Adipic Acid (Hexanedioic acid): C6H10O4
Mechanistic Comparison
Our comparative analysis focuses on three key areas of biological activity: enzyme inhibition, anti-inflammatory effects, and antibacterial properties. Azelaic acid is the most extensively studied of the selected analogs and serves as a primary reference for mechanistic insights.
Enzyme Inhibition
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation.
5-alpha-Reductase Inhibition: This enzyme converts testosterone to the more potent dihydrotestosterone (DHT), and its inhibition is relevant for conditions like androgenetic alopecia and benign prostatic hyperplasia.
Quantitative Data on Enzyme Inhibition:
| Compound | Target Enzyme | Inhibition Metric | Value | Source |
| Azelaic Acid | Tyrosinase | Ki | 2.73 x 10⁻³ M | [1] |
| Azelaic Acid | 5-alpha-Reductase | Inhibition | Detectable at 0.2 mmol/L, complete at 3 mmol/L | [1] |
Anti-inflammatory Activity
Dicarboxylic acids have been investigated for their anti-inflammatory properties. Azelaic acid, for instance, is known to modulate inflammatory responses in keratinocytes.[2] The anti-inflammatory effects of sebacic acid are also under investigation.
Antibacterial Activity
Azelaic acid exhibits antibacterial effects against various microorganisms, including Propionibacterium acnes, a bacterium implicated in acne.[3] Adipic acid has also been shown to possess some antibacterial activity.
Experimental Protocols
To facilitate comparative studies, detailed protocols for the key enzyme inhibition assays are provided below.
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of tyrosinase.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) by tyrosinase, which results in a colored product that can be quantified spectrophotometrically. The reduction in color formation in the presence of a test compound indicates enzyme inhibition.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA solution (10 mM in phosphate buffer)
-
Test compound solutions at various concentrations (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Kojic acid)
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution or control to each well.
-
Add 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
5-alpha-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of 5-alpha-reductase.
Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [3H]-testosterone) to its product (e.g., [3H]-dihydrotestosterone) by 5-alpha-reductase. The amount of product formed is quantified, and a reduction in its formation in the presence of a test compound indicates inhibition.
Protocol:
-
Reagent Preparation:
-
Enzyme source (e.g., microsomes from rat liver or prostate)
-
Buffer solution (e.g., modified phosphate buffer, pH 6.5)
-
Radiolabeled substrate (e.g., [1,2,6,7-3H]testosterone)
-
Cofactor (e.g., NADPH)
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Finasteride)
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with the test compound or vehicle in the buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate for a defined period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a strong acid).
-
Extract the steroids and separate the substrate and product using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the substrate and product spots to determine the percentage of conversion.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the known and potential signaling pathways and experimental workflows can aid in understanding the mechanistic relationships and designing future experiments.
Signaling Pathway of Azelaic Acid in Keratinocytes
Caption: Azelaic acid activates PPARγ, which in turn inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.
General Dicarboxylic Acid Metabolism
Caption: General metabolic pathway of dicarboxylic acids, which are primarily metabolized through peroxisomal β-oxidation.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the in vitro comparative analysis of enzyme inhibition by dicarboxylic acids.
Conclusion and Future Directions
This guide provides a comparative overview of the mechanistic aspects of this compound and its structurally related compounds. Azelaic acid emerges as a multifunctional molecule with well-documented inhibitory effects on key enzymes and inflammatory pathways. The lack of specific mechanistic and quantitative data for this compound, Sebacic Acid, and Adipic Acid on the same biological targets presents a clear opportunity for future research.
Researchers are encouraged to utilize the provided experimental protocols to conduct direct comparative studies. Such investigations will be crucial in elucidating the structure-activity relationships within this class of dicarboxylic acids and uncovering the therapeutic potential of novel compounds like this compound. Future studies should aim to generate quantitative data (e.g., IC50 values) to enable a robust comparison and to explore a wider range of biological targets and signaling pathways.
References
Safety Operating Guide
Navigating the Disposal of 5,9-Dioxodecanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5,9-Dioxodecanoic acid, ensuring compliance and minimizing risk. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of dicarboxylic and keto acids and established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Quantitative Data on General Acid Disposal
The following table summarizes key quantitative parameters relevant to the disposal of acidic chemical waste. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline Value | Significance |
| pH for Sewer Disposal | 6.0 - 9.0 | The acceptable pH range for aqueous waste to be discharged into the sanitary sewer system, preventing corrosion of plumbing and harm to aquatic life. |
| Hazardous Waste Threshold | Varies by jurisdiction | The quantity of chemical waste generated per month that classifies a laboratory as a small or large quantity generator, affecting disposal regulations. |
| Organic Solvent Contamination | <10% | The typical maximum concentration of organic solvents allowed in aqueous waste for sewer disposal. |
| Heavy Metal Contamination | Varies by metal | Specific concentration limits for various heavy metals in waste streams, which must be strictly adhered to. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically. The following protocol outlines the decision-making process and necessary actions.
Step 1: Waste Characterization
-
Assess Contamination: Determine if the this compound waste is mixed with other substances, such as heavy metals, halogenated solvents, or other hazardous materials.
-
Determine Physical State: Note whether the waste is in a solid or liquid (aqueous or solvent-based) form.
Step 2: Small Quantity Aqueous Solution (Uncontaminated)
For small quantities of uncontaminated aqueous solutions of this compound:
-
Dilution: Dilute the acidic solution with a large volume of water (at least 1:20 ratio) in a suitable container.
-
Neutralization: Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, while stirring. Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 9.0.
-
Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Step 3: Solid Waste or Contaminated Solutions
For solid this compound or solutions contaminated with other hazardous materials:
-
Segregation: Do not attempt to neutralize or dispose of this waste directly. It must be segregated as hazardous waste.
-
Packaging: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound waste"), the major components and their approximate concentrations, and the appropriate hazard symbols.
-
Storage: Store the container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal decision-making process for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your local EHS office for any additional requirements.
Essential Safety and Operational Guide for Handling 5,9-Dioxodecanoic Acid
This guide provides critical safety and logistical information for the handling and disposal of 5,9-Dioxodecanoic acid, tailored for laboratory professionals in research and drug development. The following procedures are designed to ensure a safe working environment and proper management of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 / EN 166 |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl Rubber (consult manufacturer's compatibility data) |
| Body | Laboratory Coat or Chemical-resistant Apron | Standard laboratory attire |
| Respiratory | NIOSH/MSHA approved respirator | Required if generating dust or aerosols, or if working outside of a fume hood. |
Always inspect PPE for integrity before use and ensure proper fit.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Dispensing : When weighing or transferring the solid material, avoid generating dust. Use appropriate tools and techniques to handle the powder.
-
Solution Preparation : When dissolving the acid, add it slowly to the solvent. If diluting a concentrated acid solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Storage Plan:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Small Spills : For minor spills, wear appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and place it in a designated chemical waste container.
-
Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused this compound and materials contaminated with it should be considered hazardous chemical waste.
Disposal Protocol:
-
Segregation : Do not mix with other waste streams. Keep acidic waste separate from other chemical waste unless specifically instructed by EHS.[4]
-
Containment : Collect waste in a designated, leak-proof, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Neutralization (for dilute aqueous waste) : If permitted by local regulations and your institution's EHS, dilute aqueous solutions of the acid may be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.[5] This should be done slowly and in a fume hood. The neutralized solution can then be flushed down the drain with copious amounts of water.[5] Always confirm this procedure is acceptable with your EHS department first.
-
Solid Waste : Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
Final Disposal : Arrange for pick-up and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
